1-Fluoro-2-nitrosobenzene
Description
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Properties
CAS No. |
345-36-8 |
|---|---|
Molecular Formula |
C6H4FNO |
Molecular Weight |
125.10 g/mol |
IUPAC Name |
1-fluoro-2-nitrosobenzene |
InChI |
InChI=1S/C6H4FNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |
InChI Key |
UYTJAHDDQVFRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)F |
Origin of Product |
United States |
Foundational & Exploratory
1-Fluoro-2-nitrosobenzene: Technical Guide to Structure, Synthesis, and Reactivity
Topic: 1-Fluoro-2-nitrosobenzene Chemical Structure and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-Fluoro-2-nitrosobenzene (CAS: 345-36-8), also known as o-fluoronitrosobenzene, is a specialized organofluorine intermediate characterized by the presence of a reactive nitroso (-N=O) group ortho to a fluorine atom. Unlike its stable nitro precursor, this compound exhibits dynamic solution-phase behavior, existing in a monomer-dimer equilibrium that dictates its color, solubility, and reactivity profile.[1]
This guide provides a comprehensive technical analysis of 1-fluoro-2-nitrosobenzene, focusing on its utility as a potent dienophile in hetero-Diels-Alder (HDA) reactions, its application as a spin trap in radical detection, and the specific electronic influence of the ortho-fluorine substituent on its chemical behavior.
Chemical Identity & Physical Properties[1][2][3][4][5]
The defining feature of 1-fluoro-2-nitrosobenzene is the monomer-dimer equilibrium . In the solid state, it typically exists as a pale yellow/cream azodioxy dimer. Upon dissolution or heating, it dissociates into the monomeric green nitroso species, which is the active form for most chemical transformations.
Key Physical Data[6]
| Property | Value / Description |
| IUPAC Name | 1-Fluoro-2-nitrosobenzene |
| Common Synonyms | o-Fluoronitrosobenzene; 2-Fluoronitrosobenzene |
| CAS Number | 345-36-8 (Distinct from nitro analog 1493-27-2) |
| Molecular Formula | C₆H₄FNO |
| Molecular Weight | 125.10 g/mol |
| Appearance (Monomer) | Emerald green liquid/solution |
| Appearance (Dimer) | Pale yellow to cream crystalline solid |
| Melting Point | ~103–104 °C (Dimer) [1] |
| Solubility | Soluble in DCM, CHCl₃, Toluene, DMSO; sparingly sol. in water |
Electronic Structure & The "Ortho Effect"
The ortho-fluorine atom exerts two competing effects on the nitroso group:
-
Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the ring.[2] This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroso group, making the nitrogen atom more electrophilic compared to unsubstituted nitrosobenzene.
-
Mesomeric Donation (+M): While weaker than the inductive effect, the lone pairs on fluorine can donate into the ring system.[2]
-
Steric Influence: The atomic radius of fluorine (1.47 Å) is small enough to avoid severe steric clash with the nitroso group, but it is sufficient to influence the rotational barrier and favor specific conformations in cycloaddition transition states.[2]
Synthesis & Preparation Protocols
Due to the sensitivity of the nitroso group to over-oxidation (to nitro) or reduction (to amine), synthesis requires controlled conditions.[2] The two primary pathways are the Oxone® Oxidation of 2-fluoroaniline and the Reductive-Oxidation of 2-fluoronitrobenzene.
Method A: Oxone® Oxidation (Preferred)
This method is favored for its mild conditions and high functional group tolerance.[2]
Reagents: 2-Fluoroaniline, Oxone® (Potassium peroxymonosulfate), CH₂Cl₂, Water.
Protocol:
-
Dissolution: Dissolve 2-fluoroaniline (1.0 equiv) in CH₂Cl₂.
-
Oxidant Prep: Dissolve Oxone® (2.0 equiv) in distilled water.[2]
-
Biphasic Reaction: Add the aqueous Oxone solution to the organic amine solution.[2]
-
Stirring: Vigorously stir the biphasic mixture at room temperature. The organic layer will turn a characteristic green color, indicating the formation of the nitroso monomer.[3]
-
Monitoring: Monitor by TLC (disappearance of amine).
-
Workup: Separate the organic layer, wash with dilute HCl (to remove unreacted amine), then NaHCO₃, and brine.[2] Dry over Na₂SO₄.[2]
-
Isolation: Evaporate solvent carefully. The residue may solidify into the dimer upon standing.
Method B: Reductive-Oxidation (Classic)
Useful when the nitro precursor is more available.
-
Reduction: Reduce 1-fluoro-2-nitrobenzene with Zn dust/NH₄Cl to the hydroxylamine intermediate (N-(2-fluorophenyl)hydroxylamine).
-
Oxidation: Immediately oxidize the hydroxylamine with FeCl₃ in cold aqueous solution to yield the nitroso compound.
Figure 1: Synthetic pathways to 1-fluoro-2-nitrosobenzene showing the monomer-dimer equilibrium.[4]
Reactivity & Mechanisms[12]
Hetero-Diels-Alder (HDA) Reaction
1-Fluoro-2-nitrosobenzene is a potent dienophile . The nitroso group acts as a hetero-dienophile in [4+2] cycloadditions with conjugated dienes (e.g., cyclohexadiene, cyclopentadiene) to form 1,2-oxazines.[5]
-
Mechanism: Concerted [4+2] cycloaddition.[2]
-
Rate Enhancement: The electron-withdrawing fluorine ortho to the nitroso group lowers the LUMO energy, generally accelerating the reaction compared to unsubstituted nitrosobenzene.
-
Regioselectivity: In unsymmetrical dienes, the ortho-fluorine directs the regiochemistry via steric and electronic repulsion, often favoring the "proximal" isomer where the oxygen of the nitroso group bonds to the less hindered/more electron-rich terminus of the diene.
Figure 2: Mechanism of the Hetero-Diels-Alder reaction forming 1,2-oxazines.
Spin Trapping
Nitroso compounds are "spin traps" used to detect short-lived free radicals.[6]
-
Mechanism: A radical (R[7][8]•) adds to the nitrogen atom of the nitroso group.
-
Product: A stable nitroxide radical (Spin Adduct) which can be detected by EPR (Electron Paramagnetic Resonance) spectroscopy.[8]
-
Role of Fluorine: The fluorine atom provides a unique hyperfine splitting constant (aF) in the EPR spectrum, acting as an additional "reporter" nucleus to help identify the structure of the trapped radical.[2]
Applications in Drug Discovery & Research
Metabolic Intermediate Modeling
Aromatic amines are common structural motifs in drugs.[2] Their metabolic oxidation often proceeds through a nitroso intermediate, which can be toxic (forming DNA adducts). 1-Fluoro-2-nitrosobenzene serves as a stable model compound to study these toxicological pathways and the stability of fluorinated metabolites.
Synthesis of Bioactive Heterocycles
The 1,2-oxazine products derived from HDA reactions are valuable precursors.[5] The N-O bond can be cleaved (e.g., using Mo(CO)₆ or Zn/AcOH) to yield:
Photo-Switchable Materials
Azo derivatives synthesized from 1-fluoro-2-nitrosobenzene (via condensation with anilines) are explored as molecular switches. The fluorine atom can tune the cis-trans isomerization thermal half-life, making them useful in photopharmacology.
Handling, Safety, and Storage
Warning: Nitroso compounds are potentially genotoxic and carcinogenic.
-
Toxicity: Acute toxicity via inhalation and skin contact. The nitroso group can oxidize hemoglobin to methemoglobin (methemoglobinemia).
-
Storage: Must be stored in the dark at -20°C . Light and heat promote decomposition and irreversible dimerization.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Destruct excess nitroso residues by reducing them to the amine (Zn/HCl) or oxidizing to the nitro (KMnO₄) before disposal.
References
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Preparation of Fluorine-Containing Trisubstituted Aromatic Hydroxylamines. Can. J. Chem.1959 , 37, 990.[9]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds. ACS Omega2019 , 4, 13795.
-
Cyclization of substituted 2-(2-fluorophenylazo)azines. Beilstein J. Org.[2] Chem.2013 , 9, 219.[2][10][11]
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Nitrosobenzene - Wikipedia. (General reactivity context).
-
CATO Research Chemicals. Product Data: 1-Fluoro-2-nitrosobenzene (CAS 345-36-8).[12][13]
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An In-depth Technical Guide to 1-Fluoro-2-nitrobenzene (o-Fluoronitrobenzene) CAS: 1493-27-2
Author's Note: The topic specified, o-Fluoronitrosobenzene (CAS 345-36-8), yielded no substantive technical data in available scientific literature and safety data repositories. However, the closely related and structurally similar compound, 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) , is a widely utilized and well-documented chemical intermediate of significant interest to researchers and drug development professionals. This guide has been developed to provide a comprehensive technical overview of this compound, which is presumed to be the intended subject of interest.
Section 1: Core Introduction and Strategic Importance
1-Fluoro-2-nitrobenzene, also known as o-Fluoronitrobenzene, is a highly versatile aromatic compound that serves as a critical building block in modern organic synthesis.[1][2] Its strategic value lies in the unique reactivity conferred by the presence of both a fluorine atom and a nitro group on the benzene ring.[1][3] The powerful electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom acts as an excellent leaving group. This dual functionality makes it an indispensable precursor in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals.[2][3][4] Researchers leverage these properties to introduce fluorine and nitrogen-containing moieties into target structures, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[5][6]
Section 2: Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is paramount for its safe handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1493-27-2 | [7][8] |
| Molecular Formula | C₆H₄FNO₂ | [7][8] |
| Molar Mass | 141.10 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2][7][9] |
| Melting Point | -9 to -6 °C | [7][9] |
| Boiling Point | 215 °C (488 K) | [7] |
| Density | 1.329 - 1.338 g/cm³ at 25 °C | [7][9] |
| Flash Point | 94 °C (201 °F) - closed cup | [9] |
| Vapor Pressure | 0.031 hPa at 25 °C | [9] |
Section 3: Synthesis and Core Reactivity
Industrial Synthesis: The Halex Process
The predominant industrial method for producing 1-Fluoro-2-nitrobenzene is the Halex process. This reaction involves a nucleophilic aromatic substitution where the chlorine atom of the precursor, 2-nitrochlorobenzene, is displaced by a fluoride ion from an alkali metal fluoride, such as potassium fluoride (KF).[7] The reaction is typically conducted at high temperatures in a polar aprotic solvent like sulfolane.[10]
Caption: Industrial synthesis via the Halex Process.
Key Reactivity Principles
The reactivity of 1-Fluoro-2-nitrobenzene is dominated by the SNAr mechanism. The nitro group, being a strong π-acceptor and inductively withdrawing group, powerfully depletes electron density from the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to the fluorine (C1) highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, despite its high electronegativity, is an excellent leaving group in this activated system.
Common transformations include:
-
Nucleophilic Substitution: Reaction with a wide range of nucleophiles (amines, alkoxides, thiolates) to displace the fluorine atom. This is a cornerstone of its utility in building more complex molecules.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a nitroso or amino group, providing a synthetic handle for further functionalization, such as diazotization or amide bond formation. This versatility is crucial for creating diverse chemical scaffolds.[1]
Section 4: Applications in Drug Discovery and Development
The strategic incorporation of fluorine can dramatically improve a drug candidate's properties.[5] 1-Fluoro-2-nitrobenzene is a key starting material for accessing these fluorinated pharmacophores.
Precursor to Active Pharmaceutical Ingredients (APIs)
1-Fluoro-2-nitrobenzene is a documented intermediate in the synthesis of several important drugs. Its activated ring system allows for the efficient construction of heterocyclic cores common in many therapeutic agents. Notable examples of drugs whose synthesis involves this or similar fluoronitrobenzene precursors include the antipsychotics Olanzapine and Amoxapine.[7]
Role in Constructing Bioactive Scaffolds
The compound is widely used to create fluorinated building blocks for a variety of drug classes, including anticancer, anti-inflammatory, and cardiovascular drugs.[3] The workflow often involves an initial SNAr reaction followed by reduction of the nitro group and subsequent elaboration of the resulting aniline derivative.
Caption: General synthetic workflow in drug discovery.
Utility in Cycloaddition Chemistry
While 1-Fluoro-2-nitrobenzene itself is not a typical dienophile, related structures like β-fluoro-β-nitrostyrenes are potent dienophiles in Diels-Alder reactions.[11][12] This highlights a key principle for the target audience: the electron-withdrawing nitro group and fluorine atom are excellent activating features for dienophiles in [4+2] cycloadditions.[13][14] This powerful reaction allows for the rapid assembly of complex, stereochemically rich six-membered rings, which are privileged scaffolds in many natural products and pharmaceuticals.[14] The reaction of a fluoronitro-activated dienophile with a diene provides a direct route to novel fluorinated bicyclic systems for further exploration.
Section 5: Safety Data Sheet (SDS) Synopsis and Handling Protocols
DANGER: 1-Fluoro-2-nitrobenzene is a hazardous chemical and must be handled with extreme caution by trained personnel.[15][16] It is classified as acutely toxic if swallowed, fatal in contact with skin, and causes skin and serious eye irritation.[15][16] There is also evidence it may cause damage to organs (specifically the blood) through prolonged or repeated exposure.[16]
Hazard and Precautionary Summary
| Category | Details | Source(s) |
| GHS Pictograms | Skull and Crossbones, Exclamation Mark | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH373: May cause damage to organs through prolonged or repeated exposure | [15][16] |
| Handling | Use only in a chemical fume hood. Do not get in eyes, on skin, or on clothing. Do not breathe mist/vapors. Wash hands thoroughly after handling. Keep away from heat and incompatible materials. | [15][17] |
| Storage | Store locked up in a cool, dry, and well-ventilated place. Keep container tightly closed. | [9][15] |
| Personal Protective Equipment (PPE) | Chemical safety goggles/faceshield, appropriate protective gloves (e.g., nitrile, check manufacturer data), protective clothing, respiratory protection if ventilation is inadequate. | [15][16][17] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately. Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [16][17] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | [16][18] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF). | [16][18] |
Safe Handling and Spill Response Workflow
Caption: Workflow for safe handling and spill response.
Section 6: Conclusion
1-Fluoro-2-nitrobenzene (CAS 1493-27-2) is a cornerstone intermediate for chemists in the pharmaceutical and fine chemical industries. Its predictable and potent reactivity, driven by the synergistic effects of the nitro and fluoro substituents, provides a reliable entry point for the synthesis of complex, high-value molecules. While its hazardous nature demands stringent safety protocols, a comprehensive understanding of its properties, reactivity, and handling requirements enables researchers to safely unlock its vast synthetic potential, driving innovation in drug discovery and materials science.
References
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Electronic and Steric Modulation in Ortho-Fluoronitrosobenzenes: A Technical Guide
Executive Summary
The introduction of fluorine atoms at the ortho-position of nitrosobenzene fundamentally alters the molecule's electronic landscape, structural conformation, and reactivity. Unlike heavier halogens or alkyl groups, ortho-fluorine possesses a unique dual nature: a highly electronegative inductive effect (-I) coupled with a minimal van der Waals radius. This whitepaper explores the causality behind the physicochemical behavior of ortho-fluoronitrosobenzenes, detailing how these properties dictate solid-state dimerization, gate metalloprotein coordination, and enable the design of next-generation visible-light photoswitches.
The Ortho-Fluorine Anomaly: Inductive vs. Resonance Effects
In aromatic systems, substituents dictate electron density through a balance of inductive (-I/+I) and resonance (-M/+M) effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive pull. However, its resonance interaction (+M) with electron-withdrawing groups like the nitroso (-NO) moiety is exceptionally weak.
Consequently, the electronic behavior of ortho-fluoronitrosobenzene is dominated by dipole-dipole interactions rather than resonance delocalization. The highly localized partial positive charge induced on the aromatic ring increases the electrophilicity of the nitrogen atom. Simultaneously, fluorine's small van der Waals radius (1.47 Å) prevents the severe steric twisting of the nitroso group out of the aromatic plane—a phenomenon commonly observed with bulkier ortho-substituents like chlorine or methyl groups.
Solid-State Speciation and the Monomer-Dimer Equilibrium
C-nitrosoarenes exist in a delicate equilibrium between a reactive, green monomeric state and an inactive, colorless azodioxy dimer state. The position of this equilibrium is strictly governed by the electronic and steric demands of the ortho-substituent[1].
Strongly electron-donating ortho-groups favor the monomeric form. Conversely, weakly inductive electron-withdrawing groups, such as ortho-fluorine, drive the molecule to form a trans-azodioxy dimer in the solid state[1].
Causality of Dimerization: The formation of the trans-geometry about the central N–N bond alleviates the steric strain imposed by the ortho-substituents while satisfying the electron-deficient nature of the system[1]. However, because the -I effect of fluorine is not overwhelmingly stabilizing to the dimer lattice, the complex readily dissociates back into the active monomer when solvated, driven by dipole stabilization in solution.
Ortho-fluorine driven monomer-dimer equilibrium in nitrosobenzenes.
Metalloprotein Coordination: The Ferrohemoglobin Gating Mechanism
Ortho-fluoronitrosobenzenes serve as critical molecular probes for understanding the binding mechanics of metalloproteins, particularly ferrohemoglobin (Fe²⁺). When nitrosobenzene binds to the heme iron, it must navigate the steric constraints of the heme crevice.
Causality of Binding: Experimental data proves that binding is completely blocked by ortho-tert-butyl groups, pairs of ortho-methyl groups, or pairs of ortho-chlorine/bromine atoms[2]. However, binding does occur with a pair of ortho-fluorine atoms[2][3].
This steric gating provides definitive proof that the iron of ferroheme bonds directly to the nitrogen atom of the nitroso group, not the oxygen. If the bond were to the oxygen atom, the ortho-substituents would be pointed away from the iron center and would not hinder coordination[2]. Fluorine is the only halogen small enough to permit this Fe–N bond formation while simultaneously modulating the binding affinity via its strong -I effect, which alters the electron density at the coordinating nitrogen.
Steric and electronic gating of ferrohemoglobin binding by ortho-halogens.
Photochemical Applications: Tetra-ortho-fluoroazobenzenes
The unique electronic properties of ortho-fluoronitrosobenzenes make them ideal precursors for tetra-ortho-fluoroazobenzenes—highly sought-after building blocks in chemical biology.
The introduction of four ortho-fluorines separates the n-π* transition bands of the cis and trans isomers. This allows for visible-light isomerization (e.g., 520–530 nm for trans-to-cis and 390–405 nm for cis-to-trans) with exceptionally high photostationary states (PSD) of 82–95%[4]. Furthermore, the electron-withdrawing nature of the fluorines drastically increases the thermal stability of the metastable cis-isomer, yielding half-lives of up to 4 days in aqueous solutions at 37 °C[4]. The electron-poor ring also enables late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr)[4].
Quantitative Data Summary
The following table summarizes the physicochemical metrics that dictate the behavior of ortho-substituted nitrosobenzenes.
| Substituent (Position) | Van der Waals Radius (Å) | Dominant Electronic Effect | Solid-State Speciation | Ferrohemoglobin Binding (Fe-N) | Azobenzene cis-Half-Life |
| -H (None) | 1.20 | N/A | Trans-Dimer | Strong | Minutes to Hours |
| -F (Ortho) | 1.47 | Strong Inductive (-I) | Trans-Dimer | Permitted | Up to 4 Days (Aqueous) |
| -Cl (Ortho) | 1.75 | Moderate (-I / +M) | Trans-Dimer | Blocked (Steric Clash) | N/A (Sterically hindered) |
| -CH₃ (Ortho) | 2.00 | Weak Inductive (+I) | Monomer / Dimer | Blocked (Steric Clash) | N/A (Sterically hindered) |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following workflows are designed as self-validating systems, embedding analytical checkpoints directly into the protocols.
Protocol A: Synthesis and Isolation of 1,3-Difluoro-2-nitrosobenzene
This protocol outlines the oxidation of 2,6-difluoroaniline to yield the ortho-fluorinated nitroso monomer/dimer[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2,6-difluoroaniline in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).
-
Oxidation: Cool the mixture to 0 °C. Slowly add 2.0 equivalents of an aqueous solution of Oxone dropwise over 30 minutes under vigorous stirring.
-
Phase Monitoring: Observe the organic layer. The reaction is proceeding successfully when the DCM layer transitions from colorless to a deep emerald green, indicating the formation of the nitroso monomer in solution.
-
Extraction & Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature to yield a light-green solid.
Self-Validation Checkpoints:
-
Visual Validation: The isolated solid must be light-green and exhibit a melting point of 109–111 °C[4].
-
Spectroscopic Validation: Conduct ¹⁹F NMR (376 MHz, CDCl₃). The spectrum must show a distinct signal at exactly δ −130.24 ppm [4]. Furthermore, FTIR (ATR) must confirm the N=O stretch at 1474 cm⁻¹ [4]. Absence of these signals indicates over-oxidation to the nitro derivative.
Protocol B: Ferrohemoglobin Steric Gating Assay
This assay validates the Fe-N binding hypothesis by comparing ortho-fluoro against ortho-chloro derivatives[2].
Step-by-Step Methodology:
-
Protein Preparation: Prepare a 50 µM solution of human ferrohemoglobin in 0.1 M phosphate buffer (pH 7.4) containing a mild reducing agent (e.g., sodium dithionite) to maintain the Fe²⁺ state.
-
Ligand Introduction: Dissolve 1,3-difluoro-2-nitrosobenzene in minimal ethanol. Titrate the ligand into the ferrohemoglobin solution while monitoring via UV-Vis spectroscopy.
-
Control Assay: Repeat the exact procedure using 2,6-dichloronitrosobenzene as the ligand.
Self-Validation Checkpoints:
-
Assay Integrity: The ortho-fluoro ligand must induce a distinct shift in the Soret band of the UV-Vis spectrum, confirming Fe-N coordination.
-
Negative Control Validation: The 2,6-dichloronitrosobenzene control must yield 0% spectral shift . If a shift is observed in the chloro-control, the protein has denatured or non-specific hydrophobic binding has occurred, invalidating the assay[2].
References
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[CrystEngComm (RSC Publishing)]. "ortho-Substituent effect on the crystal packing and solid state speciation of aromatic C-nitroso compounds".[Link]
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[The Journal of Organic Chemistry - ACS Publications]. "Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups".[Link]
-
[NIH]. "Influence of ring substituents on the binding of nitrosobenzene by ferrohemoglobin".[Link]
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[ResearchGate]. "13C NMR Spectroscopic Studies of C-Nitroso Compounds. The Orientation of the Nitroso Group in Substituted Nitrosobenzenes".[Link]
-
[The Journal of Organic Chemistry - ACS Publications]. "Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology".[Link]
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An In-depth Technical Guide to the 1-Fluoro-2-nitrosobenzene Monomer-Dimer Equilibrium
This technical guide provides a comprehensive exploration of the monomer-dimer equilibrium of 1-fluoro-2-nitrosobenzene, a critical aspect for researchers, scientists, and professionals in drug development. By integrating foundational principles with detailed experimental and computational methodologies, this document serves as a practical resource for understanding and quantifying this dynamic process.
Introduction: The Dynamic Nature of Aromatic C-Nitroso Compounds
Aromatic C-nitroso compounds, a class of molecules characterized by a nitroso group (-N=O) attached to an aromatic ring, exhibit a fascinating and reversible dimerization.[1][2] This equilibrium between a monomeric and a dimeric species is a key feature of their chemistry, influencing their reactivity, stability, and physical properties.[3][4] Nitrosoarenes, including 1-fluoro-2-nitrosobenzene, typically exist in a dynamic equilibrium between a colored monomeric form and a colorless or pale-yellow dimeric form. The position of this equilibrium is sensitive to several factors, including concentration, temperature, and the nature of the solvent.
The monomeric form of nitrosobenzene is characterized by its distinct blue or green color, a property that is often leveraged in the study of this equilibrium.[1] In contrast, the dimer, an azodioxy derivative, is typically colorless or yellowish. The dimerization occurs through the formation of a nitrogen-nitrogen bond, and the resulting dimer can exist as cis (Z) and trans (E) isomers.[1]
The equilibrium can be represented as follows:
2 R-N=O (Monomer) ⇌ (R-NO)₂ (Dimer)
Understanding and quantifying this equilibrium is crucial for applications where the monomer is the reactive species, such as in various organic reactions where nitrosoarenes act as versatile electrophiles and nucleophiles.[3][4]
The Specific Case of 1-Fluoro-2-nitrosobenzene
While direct literature on the monomer-dimer equilibrium of 1-fluoro-2-nitrosobenzene is sparse, we can extrapolate from the well-studied behavior of other substituted nitrosobenzenes. The fluorine substituent at the ortho position is expected to influence the equilibrium through both electronic and steric effects. Electronically, the fluorine atom is an electron-withdrawing group, which can affect the electrophilicity of the nitroso nitrogen and the stability of the monomer and dimer. Sterically, the presence of the fluorine atom adjacent to the nitroso group may hinder dimerization to some extent.
The monomeric form of 1-fluoro-2-nitrosobenzene is anticipated to be a colored species, while its dimer would be colorless or pale yellow. This chromophoric distinction is the cornerstone of the spectrophotometric analysis of its equilibrium.
Experimental Determination of the Equilibrium Constant
The equilibrium constant (Keq) for the monomer-dimer equilibrium can be determined using various analytical techniques, with UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and commonly employed methods.[5][6][7]
UV-Visible Spectrophotometry
UV-Vis spectroscopy is a straightforward and effective method for determining the concentration of the colored monomer in solution, which in turn allows for the calculation of the equilibrium constant.[6][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of 1-fluoro-2-nitrosobenzene in a suitable solvent (e.g., chloroform, benzene). The synthesis of 1-fluoro-2-nitrosobenzene can be achieved through the oxidation of 2-fluoroaniline.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Spectra Acquisition: Record the UV-Vis spectrum for each dilution at a constant temperature. The monomer will have a characteristic absorption maximum in the visible region.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the monomer.
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, determine the concentration of the monomer at each dilution.
-
The total concentration of the nitroso compound (Ctotal) is known for each dilution.
-
The concentration of the dimer can be calculated as: [Dimer] = (Ctotal - [Monomer]) / 2.
-
The equilibrium constant, Keq, is then calculated using the following equation: Keq = [Dimer] / [Monomer]²
-
| Concentration (mol/L) | Absorbance at λmax | [Monomer] (mol/L) | [Dimer] (mol/L) | Keq (L/mol) |
| C₁ | A₁ | [M]₁ | [D]₁ | K₁ |
| C₂ | A₂ | [M]₂ | [D]₂ | K₂ |
| C₃ | A₃ | [M]₃ | [D]₃ | K₃ |
| ... | ... | ... | ... | ... |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful tool for studying the monomer-dimer equilibrium by allowing for the direct observation and quantification of both the monomer and dimer species in solution.[5][10][11] Proton (¹H) and fluorine (¹⁹F) NMR would be particularly informative for 1-fluoro-2-nitrosobenzene.
-
Sample Preparation: Prepare a solution of 1-fluoro-2-nitrosobenzene in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Spectra Acquisition: Acquire ¹H and ¹⁹F NMR spectra at a constant temperature. The monomer and dimer will have distinct signals.
-
Signal Assignment: Assign the peaks in the spectra to the corresponding protons and fluorine atoms in the monomer and dimer.
-
Integration and Quantification: Integrate the signals corresponding to the monomer and dimer. The ratio of the integrals is proportional to the molar ratio of the two species.[5][11]
-
Calculation of Keq:
-
From the integral ratios, determine the concentrations of the monomer and dimer.
-
Calculate the equilibrium constant as described in the UV-Vis section.
-
Thermodynamic Analysis: The van't Hoff Equation
To gain a deeper understanding of the thermodynamic driving forces of the dimerization, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined by studying the temperature dependence of the equilibrium constant.[6][7] This is achieved through a van't Hoff analysis.
-
Variable Temperature Measurements: Using either UV-Vis or NMR spectroscopy, determine the equilibrium constant (Keq) at a range of different temperatures.
-
van't Hoff Plot: Plot ln(Keq) versus 1/T (where T is the temperature in Kelvin).
-
Thermodynamic Parameter Extraction: The relationship between ln(Keq) and 1/T is given by the van't Hoff equation: ln(Keq) = -ΔH°/RT + ΔS°/R
-
The slope of the van't Hoff plot is equal to -ΔH°/R, from which the standard enthalpy change can be calculated.
-
The y-intercept of the plot is equal to ΔS°/R, from which the standard entropy change can be calculated.
-
Computational Approaches to Understanding the Equilibrium
In the absence of extensive experimental data for 1-fluoro-2-nitrosobenzene, computational chemistry provides a powerful avenue for predicting its properties and understanding the monomer-dimer equilibrium.[3][4][12][13]
-
Structure Optimization: Perform geometry optimizations for the 1-fluoro-2-nitrosobenzene monomer and its corresponding cis and trans dimers using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and entropy).
-
Calculation of Thermodynamic Parameters: From the computed energies, enthalpies, and entropies of the monomer and dimers, the ΔH°, ΔS°, and ΔG° for the dimerization reactions can be calculated.
-
Solvent Effects: To better mimic experimental conditions, implicit or explicit solvent models can be incorporated into the calculations.
Visualizing the Equilibrium and Workflows
Caption: Monomer-Dimer Equilibrium of 1-Fluoro-2-nitrosobenzene.
Caption: Experimental Workflow for Equilibrium Constant Determination.
Conclusion
The monomer-dimer equilibrium of 1-fluoro-2-nitrosobenzene, while not extensively documented, can be systematically investigated using established principles and techniques applied to related nitrosoarenes. This guide provides a robust framework for researchers to approach this problem, combining detailed experimental protocols for UV-Vis and NMR spectroscopy with the power of computational chemistry. A thorough understanding of this equilibrium is paramount for controlling the reactivity and harnessing the synthetic potential of this and other C-nitroso compounds in various scientific and industrial applications.
References
-
Utilizing NMR To Study Structure and Equilibrium in the Organic Chemistry Laboratory. (2016). ACS Symposium Series, 19-35. [Link]
-
Dynamic equilibrium studies using NMR spectroscopy. National Institute of Chemistry. [Link]
-
Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. (2017). Crystals, 7(12), 376. [Link]
-
An Investigation of the Temperature Dependence of a Monomer−Dimer Equilibrium Using UV−Vis and 1H NMR Spectroscopies. (2023). Journal of Chemical Education, 100(3), 1283-1288. [Link]
-
The Dimerization Constant of Nitrobenzene in Benzene: A Critique of Partition as a Thermodynamic Method. (1975). Canadian Journal of Chemistry, 53(11), 1617-1622. [Link]
-
Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. (2022). Organic & Biomolecular Chemistry, 20(23), 4725-4745. [Link]
-
An Investigation of the Temperature Dependence of a Monomer–Dimer Equilibrium Using UV–Vis and 1H NMR Spectroscopies. (2023). Journal of Chemical Education, 100(3), 1283-1288. [Link]
-
Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. ResearchGate. [Link]
-
Nitrosobenzene cross-dimerization: Structural selectivity in solution and in solid state. ResearchGate. [Link]
-
How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy? ResearchGate. [Link]
-
An Experimental and Computational Study on the Reactivity and Regioselectivity for the Nitrosoarene Ene Reaction: Comparison with Triazolinedione and Singlet Oxygen. (2001). Journal of the American Chemical Society, 123(26), 6203-6211. [Link]
-
Mechanism of the dimerisation of Nitrosobenzene. Henry Rzepa's Blog. [Link]
-
Spectrophotometric and Thermodynamic Study on the Dimerization Equilibrium of Neutral Red in the Water and Micelle Environments by Chemometrics Methods. (2018). International Journal of Analytical and Bioanalytical Chemistry, 8(2). [Link]
-
Dimerization of Aromatic C-Nitroso Compounds. Semantic Scholar. [Link]
-
EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
-
Nitrosobenzene. Wikipedia. [Link]
-
Aromatic C-nitroso Compounds. Springer. [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
2-Fluoronitrobenzene. Wikipedia. [Link]
-
Synthesis of o-fluoronitrobenzene. PrepChem.com. [Link]
- Preparation of 2-fluoronitrobenzene.
-
UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption. (2012). Analytical Chemistry, 84(12), 5258-5264. [Link]
-
Monomer–Dimer solution equilibria of 2,4,6-trialkylnitrosobenzenes and 2,4,6-trialkylnitrosobenzene/nitrosobenzene mixtures. A study using one- and two-dimensional NMR techniques. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 139-144. [Link]
-
1-Fluoro-2-nitrobenzene. PubChem. [Link]
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Difference between 1-Fluoro-2-nitrobenzene and 1-Fluoro-2-nitrosobenzene
Comparative Analysis of Reactivity, Synthesis, and Toxicological Mechanisms
Executive Summary
This technical guide delineates the critical distinctions between 1-Fluoro-2-nitrobenzene (FNB) and 1-Fluoro-2-nitrosobenzene (FNSB) . While structurally similar, differing only by a single oxygen atom, their electronic behaviors and applications in drug development are divergently opposed.
-
FNB serves as a stable, electrophilic scaffold for Nucleophilic Aromatic Substitution (SNAr), widely used to construct tricyclic antipsychotics (e.g., Olanzapine) and kinase inhibitors.
-
FNSB is a metastable, highly reactive intermediate. It acts as a potent electrophile (Mills reaction), a dienophile (hetero-Diels-Alder), and is the primary toxic metabolite responsible for nitroarene-induced methemoglobinemia and DNA adduct formation.
Physicochemical Characterization
The fundamental difference lies in the oxidation state of the nitrogen: +3 in the nitroso group versus +5 in the nitro group. This dictates their stability and physical state.
Comparative Properties Table
| Feature | 1-Fluoro-2-nitrobenzene (FNB) | 1-Fluoro-2-nitrosobenzene (FNSB) |
| CAS Registry | 1493-27-2 | 14305-39-6 |
| Structure | Ar-NO₂ (Nitro) | Ar-N=O (Nitroso) |
| Oxidation State (N) | +5 | +3 |
| Appearance | Pale yellow liquid | Monomer: Green liquid/gasDimer: Colorless/White solid |
| Stability | High (Shelf-stable) | Metastable (Dimerizes in solid state) |
| Primary Reactivity | SNAr (F displacement) | Condensation (N-attack), Cycloaddition |
| Electronic Effect | Strong EWG ( | Variable (EWG, but lone pair donor) |
The Nitroso Dimerization Equilibrium
Unlike FNB, FNSB exists in a dynamic equilibrium. In the solid state, FNSB forms an azodioxy dimer (Ar-N(O)=N(O)-Ar) to stabilize the nitrogen center. Upon heating or dissolution, it dissociates into the deeply colored (green) monomer, which is the active electrophilic species.
Synthetic Pathways & Interconversion
FNB is typically the precursor to FNSB, either via direct reduction or through an amine intermediate.
Pathway Logic[1]
-
FNB (Commercial Starting Material): Synthesized via nitration of fluorobenzene or Halex reaction of 2-chloronitrobenzene.
-
FNB
FNSB (Reductive): Difficult to stop at the nitroso stage. Usually proceeds to hydroxylamine (Ar-NHOH). -
2-Fluoroaniline
FNSB (Oxidative): The preferred synthetic route for high-purity FNSB using Oxone® (Potassium peroxymonosulfate).
Diagram: Metabolic and Synthetic Interconnections
The following diagram illustrates the redox relationship and the "danger zone" of metabolic activation.
Figure 1: Redox cycling between Nitro, Nitroso, and Amine species.[1] The Nitroso-Hydroxylamine cycle is responsible for oxidative stress and DNA damage.
Reactivity Profiles
A. 1-Fluoro-2-nitrobenzene: The SNAr Scaffold
FNB is a classic substrate for Nucleophilic Aromatic Substitution. The nitro group at the ortho position acts as an activating group, lowering the energy of the transition state (Meisenheimer complex) and allowing nucleophiles (amines, thiols, alkoxides) to displace the fluoride ion.
-
Mechanism: Addition-Elimination.[2]
-
Key Feature: The C-F bond is not broken in the rate-determining step; rather, the nucleophilic attack is rate-limiting. Fluorine is the preferred leaving group over chlorine in SNAr because its high electronegativity stabilizes the anionic intermediate.
B. 1-Fluoro-2-nitrosobenzene: The Electrophile & Dienophile
FNSB exhibits orthogonal reactivity. The nitroso group itself is the reactive center.
-
Mills Reaction: Condensation with anilines in acetic acid to form azo compounds (Ar-N=N-Ar'). This is crucial for synthesizing photoswitches.
-
Nitroso-Diels-Alder (NDA): FNSB acts as a hetero-dienophile, reacting with dienes to form 1,2-oxazines. The ortho-fluorine atom exerts a steric and electronic influence, often enhancing regioselectivity compared to unsubstituted nitrosobenzene.
-
Ene Reaction: Reacts with alkenes possessing allylic hydrogens to form allylic hydroxylamines.
Biological & Toxicological Implications[3][5][6][7]
In drug development, FNB is a "structural alert" because it is a pro-toxin.
-
Mechanism of Toxicity: FNB is reduced by hepatic nitroreductases to FNSB and N-(2-fluorophenyl)hydroxylamine.
-
Methemoglobinemia: FNSB binds to the heme iron of hemoglobin, oxidizing Fe(II) to Fe(III), which cannot transport oxygen. This is a hallmark of nitroarene toxicity.
-
Genotoxicity: The hydroxylamine metabolite can be sulfated (via sulfotransferases) to form a nitrenium ion, a potent DNA alkylator.
Experimental Protocols
Protocol A: Synthesis of 1-Fluoro-2-nitrosobenzene (Oxone Method)
Context: This method avoids the over-oxidation to nitro compounds and is highly specific for generating the nitroso species from the aniline precursor.
Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Oxone® (2.0 eq)
-
Dichloromethane (DCM) / Water (1:1 v/v)
Workflow:
-
Dissolution: Dissolve 2-fluoroaniline (e.g., 5 mmol) in DCM (20 mL).
-
Oxidation: Dissolve Oxone® in water (20 mL) and add to the organic phase under vigorous stirring.
-
Reaction: Stir at room temperature for 2–4 hours. The organic layer will turn green (indicative of nitroso monomer).
-
Quench & Separation: Separate the organic layer. Wash with dilute HCl (to remove unreacted aniline), then NaHCO₃, then brine.
-
Purification: Dry over MgSO₄. Evaporate solvent carefully (avoid high heat to prevent dimerization).
-
Validation: UV-Vis spectroscopy (distinct absorption at ~750 nm for the n
* transition of the nitroso group).
Protocol B: SNAr Kinetics Assay (FNB Reactivity)
Context: Determining the reactivity of FNB toward a thiol nucleophile (simulating Glutathione conjugation).
Reagents:
-
Glutathione (reduced) or 1-Hexanethiol
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile or DMSO
Workflow:
-
Preparation: Prepare a 10 mM stock solution of FNB in Acetonitrile.
-
Initiation: Add 1.0 eq of Thiol and 1.1 eq of DIPEA.
-
Monitoring: Monitor the reaction via HPLC or UV-Vis (appearance of the thioether product, typically absorbing >350 nm).
-
Analysis: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constants (
).-
Note: FNB reacts significantly faster than 1-Chloro-2-nitrobenzene due to the high electronegativity of F stabilizing the Meisenheimer intermediate.
-
Diagram: Divergent Reactivity Workflows
Figure 2: Divergent synthetic utility. FNB is a scaffold for substitution; FNSB is a reagent for addition and condensation.
References
-
Priewisch, B., & Rück-Braun, K. (2005). Efficient preparation of nitrosoarenes for the synthesis of azobenzenes. Journal of Organic Chemistry. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews. [Link]
-
Eyer, P. (1979). Reactions of nitrosobenzene with reduced glutathione. Chemico-Biological Interactions. [Link]
-
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, structural alerts, and biodegradation. Reviews of Environmental Contamination and Toxicology. [Link]
-
Beaudoin, D., & Wuest, J. D. (2016).[5] Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews. [Link]
Sources
The Ortho-Substituted Nitrosobenzene Guide: Stability, Synthesis, and Reactivity
Executive Summary
Nitrosobenzene derivatives (
The defining feature of this class is the monomer-dimer equilibrium . Unlike the parent nitrosobenzene, which rapidly dimerizes to forming stable azodioxy compounds, ortho-substituted variants (e.g., 2,6-dimethylnitrosobenzene, nitrosodurene) leverage steric hindrance to stabilize the reactive, monomeric nitroso functionality. This guide dissects the mechanics of this equilibrium, provides a validated synthesis protocol, and details their application in hetero-Diels-Alder (HDA) cycloadditions and spin trapping.
Part 1: Structural Dynamics & The Monomer-Dimer Equilibrium
The reactivity of nitrosobenzenes is governed by their aggregation state. The monomer is a reactive electrophile (green/blue in solution), while the dimer is a stable, unreactive solid (pale yellow).
The Ortho-Effect Mechanism
The dimerization proceeds via the interaction of the nitrogen lone pair of one monomer with the
-
Unsubstituted Nitrosobenzene: Equilibrium favors the dimer (
) at room temperature. -
Ortho-Substituted (e.g., 2,4,6-tri-tert-butylnitrosobenzene): The bulky groups prevent the approach of a second molecule, locking the compound in its monomeric, paramagnetic-active state. This makes them excellent spin traps .
Visualization: The Steric Gate
The following diagram illustrates the equilibrium and the metabolic redox cycling that defines the biological activity of these compounds.
Figure 1: The interplay between steric hindrance and the monomer-dimer equilibrium, alongside the metabolic redox cycle.
Part 2: Validated Synthesis Protocol
Target: Synthesis of 2,6-Dimethylnitrosobenzene (Nitrosoxylene)
Method: Catalytic Oxidation of 2,6-Dimethylaniline using
Rationale: Direct oxidation of anilines is superior to reducing nitro compounds for ortho-derivatives because it avoids over-reduction. The Tungstate/Peroxide system is a "green" oxidation method that avoids heavy metal waste (like dichromate) and offers high chemoselectivity.
Reagents
-
2,6-Dimethylaniline (10 mmol)
-
Sodium Tungstate Dihydrate (
) (0.5 mmol, 5 mol%) -
Hydrogen Peroxide (30% aq., 30 mmol)
-
Solvent: Methanol/Water (1:1 v/v) or Ethanol
-
Extraction: Dichloromethane (DCM)
Step-by-Step Methodology
-
Catalyst Preparation: Dissolve
(165 mg) in 10 mL of water. -
Substrate Addition: Add 2,6-dimethylaniline (1.21 g) to 20 mL of Methanol in a round-bottom flask. Add the catalyst solution.
-
Oxidation (Controlled): Cool the mixture to 0°C (ice bath). Dropwise add
(3.4 g of 30% solution) over 20 minutes.-
Critical Control Point: Maintain temperature <10°C to prevent over-oxidation to the nitro (
) species.
-
-
Reaction Monitoring: Stir at 0°C for 3 hours. The solution will turn a characteristic green (monomer).[1] Monitor by TLC (Silica, Hexane/EtOAc 9:1). Nitroso compounds travel faster than anilines but slower than nitro compounds.
-
Workup:
-
Dilute with cold water (50 mL).
-
Extract with DCM (
mL). -
Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over
and concentrate in vacuo at low temperature (<25°C).
-
-
Purification: If necessary, purify via column chromatography (Silica gel) or sublimation. Note: Ortho-substituted derivatives may solidify as dimers (yellow) but turn green upon melting or dissolution.
Part 3: Reactivity Profile & Applications
Hetero-Diels-Alder (HDA) Reaction
Nitrosobenzenes are potent dienophiles.[2] They react with conjugated dienes to form 3,6-dihydro-1,2-oxazines.[2]
-
Mechanism: Concerted [4+2] cycloaddition.
-
Regioselectivity: Controlled by the ortho-substituents and the electronic nature of the diene. Ortho-groups can direct regioselectivity by blocking specific transition state orientations.
-
Application: Synthesis of amino-sugar precursors and functionalized alkaloids.
Spin Trapping (EPR Spectroscopy)
Ortho-substituted nitrosobenzenes (e.g., Nitrosodurene, 2,4,6-tri-t-butylnitrosobenzene) are standard spin traps.
-
Function: They react with transient free radicals (
) to form stable nitroxide radicals ( ) detectable by Electron Paramagnetic Resonance (EPR). -
Advantage: The ortho-groups prevent the trap itself from dimerizing, ensuring a high concentration of the active monomer is available to trap radicals.
Biological Toxicity (Heme Interaction)
-
Methemoglobinemia: Nitrosobenzene enters the red blood cell and reacts with Hemoglobin (
).[3]- (MetHb).
-
The resulting Phenylhydroxylamine (
) is re-oxidized to Nitrosobenzene by oxygen, creating a catalytic cycle where one molecule of nitrosobenzene can oxidize many heme centers.
Reactivity Workflow Diagram
The following diagram maps the decision tree for nitrosobenzene reactivity based on the substrate environment.
Figure 2: The divergent reactivity pathways of ortho-substituted nitrosobenzenes: Synthesis vs. Analysis vs. Toxicity.
Part 4: Quantitative Data & Comparison
| Property | Unsubstituted Nitrosobenzene | Ortho-Substituted (e.g., Nitrosomesitylene) | Significance |
| State (RT) | Solid Dimer (Yellow) | Mixed / Monomer (Green) | Ortho-groups destabilize dimer via steric clash. |
| Dimerization | High (Favors Dimer) | Low (Favors Monomer) | Monomer availability drives reactivity. |
| EPR Utility | Poor (Self-dimerizes) | Excellent | Stable monomer allows efficient radical trapping. |
| HDA Reactivity | High (but requires dissociation) | High (Direct) | Immediate availability of dienophile. |
| Toxicity | High (MetHb former) | High | Ortho-groups do not prevent heme oxidation. |
References
-
Synthesis via Oxidation of Anilines
-
Monomer-Dimer Equilibrium & Host Effects
-
Spin Trapping Applications
-
Chowdhury, S., et al. (2015).[9] "Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene." Organometallics.
-
-
Hetero-Diels-Alder Reactivity
- Bodnar, B. & Miller, M. (2011). "The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses." Angewandte Chemie.
-
Toxicology & Methemoglobinemia
-
U.S. EPA. (2003).[3] "Toxicological Review of Nitrobenzene."
-
Sources
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]
- 5. gov.uk [gov.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: 1-Fluoro-2-nitrosobenzene as a Dienophile in Diels-Alder Reactions for the Synthesis of Novel Oxazine Scaffolds
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utilization of 1-fluoro-2-nitrosobenzene as a potent dienophile in hetero-Diels-Alder reactions. This document outlines the synthesis of the dienophile, detailed protocols for the cycloaddition reaction, mechanistic insights, and the potential applications of the resulting N-aryl-3,6-dihydro-2H-1,2-oxazine products in medicinal chemistry.
Introduction: The Strategic Advantage of Fluorinated Nitroso-Arenes in Hetero-Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of six-membered rings.[1][2] The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a powerful route to heterocyclic systems.[3][4] Nitroso compounds, in particular, are highly reactive and valuable dienophiles for the synthesis of 3,6-dihydro-1,2-oxazines, which are versatile precursors for a range of biologically active molecules.[4][5]
1-Fluoro-2-nitrosobenzene presents itself as a particularly interesting dienophile for several reasons:
-
Electronic Activation: The nitroso group is inherently electron-deficient, making it a reactive dienophile in normal-electron-demand Diels-Alder reactions.[1]
-
Fluorine Substitution: The ortho-fluoro substituent further enhances the electrophilicity of the nitroso group through its inductive electron-withdrawing effect, potentially increasing the reaction rate and influencing stereoselectivity.
-
Synthetic Utility of Products: The resulting N-(2-fluorophenyl)-3,6-dihydro-1,2-oxazines are valuable scaffolds in drug discovery. The oxazine ring can be further manipulated, and the 2-fluorophenyl moiety is a common feature in many pharmaceuticals, influencing properties such as metabolic stability and binding affinity. Oxazine derivatives have shown a wide range of biological activities, including analgesic, anticonvulsant, antimicrobial, and anticancer properties.[6][7]
This guide provides a robust framework for the preparation of 1-fluoro-2-nitrosobenzene and its subsequent application in a representative hetero-Diels-Alder reaction with cyclopentadiene.
Preparation of the Dienophile: Synthesis of 1-Fluoro-2-nitrosobenzene
While 1-fluoro-2-nitrobenzene is a commercially available starting material, the corresponding nitroso compound is typically prepared and used in situ or shortly after synthesis due to its reactivity and potential for dimerization.[8][9][10][11] A common and effective method involves a two-step sequence: the reduction of the nitro group to a hydroxylamine, followed by a mild oxidation.[12]
Step 1: Reduction of 1-Fluoro-2-nitrobenzene to N-(2-Fluorophenyl)hydroxylamine
The reduction of the nitro group can be achieved using various reagents. A reliable method is catalytic transfer hydrogenation, which offers high yields and selectivity.[12]
Protocol 2.1: Synthesis of N-(2-Fluorophenyl)hydroxylamine
-
Materials: 1-Fluoro-2-nitrobenzene, Rhodium on carbon (5% Rh/C), Hydrazine hydrate, Ethanol, Celite®.
-
Procedure:
-
To a solution of 1-fluoro-2-nitrobenzene (10 mmol) in ethanol (50 mL) in a round-bottom flask, add 5% Rh/C (50 mg).
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (20 mmol) dropwise over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with ethanol.
-
Remove the solvent from the combined filtrates under reduced pressure to yield N-(2-fluorophenyl)hydroxylamine, which can be used in the next step without further purification.
-
Step 2: Oxidation of N-(2-Fluorophenyl)hydroxylamine to 1-Fluoro-2-nitrosobenzene
Mild oxidation is crucial to prevent over-oxidation to the nitro compound. Pyridinium chlorochromate (PCC) in a non-polar solvent is an effective reagent for this transformation.[12]
Protocol 2.2: Synthesis of 1-Fluoro-2-nitrosobenzene
-
Materials: N-(2-Fluorophenyl)hydroxylamine, Pyridinium chlorochromate (PCC), Anhydrous Tetrahydrofuran (THF), Silica gel.
-
Procedure:
-
Dissolve the crude N-(2-fluorophenyl)hydroxylamine (10 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add PCC (12 mmol) portion-wise over 15 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 10-15 minutes. Monitor the reaction by TLC for the disappearance of the hydroxylamine and the appearance of a characteristic blue or green color of the monomeric nitroso compound.
-
Once the reaction is complete, filter the mixture through a short plug of silica gel, eluting with THF.
-
The resulting solution of 1-fluoro-2-nitrosobenzene is typically used immediately in the subsequent Diels-Alder reaction.
-
Experimental Workflow for Dienophile Synthesis
Caption: Workflow for the two-step synthesis of 1-fluoro-2-nitrosobenzene.
Hetero-Diels-Alder Reaction Protocol
The following protocol details a representative [4+2] cycloaddition between in situ generated 1-fluoro-2-nitrosobenzene and cyclopentadiene. Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation.[2]
Protocol 3.1: Synthesis of N-(2-Fluorophenyl)-2,3-diazabicyclo[2.2.1]hept-5-ene
-
Materials: Solution of 1-fluoro-2-nitrosobenzene in THF (from Protocol 2.2), freshly cracked cyclopentadiene, anhydrous diethyl ether.
-
Procedure:
-
To the freshly prepared solution of 1-fluoro-2-nitrosobenzene (~10 mmol) in THF at 0 °C, add freshly cracked cyclopentadiene (15 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC for the consumption of the nitroso compound (disappearance of the color).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3,6-dihydro-1,2-oxazine adduct.
-
Mechanistic Considerations and Stereoselectivity
The hetero-Diels-Alder reaction of a nitroso compound is a concerted, pericyclic [4+2] cycloaddition.[3][13] The reaction proceeds through a cyclic transition state where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Regioselectivity: For unsymmetrical dienes, the regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.[3]
-
Stereoselectivity (Endo/Exo): With cyclic dienes like cyclopentadiene, two diastereomeric products, endo and exo, can be formed. The endo product is often kinetically favored due to secondary orbital interactions between the p-orbitals of the diene and the substituent on the dienophile.[13] However, the presence of a fluorine atom can sometimes alter this preference.
Mechanism of the Hetero-Diels-Alder Reaction
Caption: Concerted mechanism of the nitroso hetero-Diels-Alder reaction.
Expected Results and Data Analysis
The reaction between 1-fluoro-2-nitrosobenzene and various dienes is expected to produce the corresponding 3,6-dihydro-1,2-oxazine adducts in good to excellent yields. The table below summarizes expected outcomes based on reactions with similar nitrosoarenes.
| Diene | Product | Expected Yield (%) | Expected Endo:Exo Ratio |
| Cyclopentadiene | N-(2-Fluorophenyl)-2,3-diazabicyclo[2.2.1]hept-5-ene | 85-95 | >10:1 |
| 1,3-Cyclohexadiene | N-(2-Fluorophenyl)-2,3-diazabicyclo[2.2.2]oct-5-ene | 70-85 | >5:1 |
| Isoprene | 4-Methyl-2-(2-fluorophenyl)-3,6-dihydro-2H-1,2-oxazine | 75-90 | N/A (Regioisomers) |
| 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-2-(2-fluorophenyl)-3,6-dihydro-2H-1,2-oxazine | 80-95 | N/A |
Note: Yields and stereoselectivities are estimates based on analogous reactions and may vary depending on specific reaction conditions.[14][15]
Applications in Drug Development
The synthesized N-(2-fluorophenyl)-3,6-dihydro-1,2-oxazines are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The N-O bond of the oxazine ring can be reductively cleaved to yield 1,4-amino alcohols, which are important chiral building blocks. Furthermore, the oxazine core itself is present in a number of biologically active compounds.[6][16] The presence of the 2-fluorophenyl group can enhance biological activity and improve pharmacokinetic properties. These scaffolds can be further elaborated to generate libraries of compounds for screening against various biological targets, including enzymes and receptors implicated in a range of diseases.[7]
Conclusion
1-Fluoro-2-nitrosobenzene is a highly promising, yet underutilized, dienophile for hetero-Diels-Alder reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel fluorinated oxazine derivatives. The electronic activation provided by the ortho-fluoro substituent, combined with the versatility of the resulting cycloadducts, makes this an attractive area for further investigation in synthetic and medicinal chemistry.
References
-
Wood, D., and McKin, C. (1992). A Convenient Synthesis of Aryl Nitroso Compounds. Synthetic Communications, 22(11), 1683-1686. Available at: [Link]
-
Vedej, E., & Seden, P. T. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1949–1980. Available at: [Link]
-
(2010). Product Class 22: Nitrosoarenes. In Science of Synthesis. Thieme. Available at: [Link]
-
Mlostoń, G., Urbaniak, K., Zimmer, R., Reissig, H.-U., & Heimgartner, H. (2018). Hetero-Diels-Alder Reactions of α-Nitrosoalkenes with Ferrocenyl, Hetaryl and Cycloaliphatic Thioketones. ChemistrySelect, 3(41), 11724-11728. Available at: [Link]
- Vertex AI Search. (2026, February 18). The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis.
-
Butler, R. N. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(5), 2469-2504. Available at: [Link]
-
Pinto, A. V., de Souza, M. C. B. V., & Rezende, C. M. (2001). Hetero Diels-Alder adduct formation between nitrosobenzene and tetra-methyl purpurogallin and its retro-Diels-Alder reaction. Journal of the Brazilian Chemical Society, 12(3), 332-336. Available at: [Link]
-
Butler, R. N., & O'Donohue, A. M. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(5), 2469-2504. Available at: [Link]
-
Sieler, J., Kempe, R., & Hoyer, E. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 345–353. Available at: [Link]
-
Nishiwaki, N. (2014). Synthesis of Nitroso, Nitro, and Related Compounds. In Comprehensive Organic Synthesis (2nd ed., Vol. 6, pp. 100-130). Elsevier. Available at: [Link]
-
Houk, K. N., & Li, Y. (2001). Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. The Journal of Organic Chemistry, 66(16), 5512–5522. Available at: [Link]
-
Sieler, J., Kempe, R., & Hoyer, E. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 345-353. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved February 26, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). The Diels-Alder Cycloaddition Reaction. Retrieved February 26, 2026, from [Link]
-
Carosso, S., & Miller, M. J. (2014). Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. Organic & Biomolecular Chemistry, 12(43), 8637–8649. Available at: [Link]
-
Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved February 26, 2026, from [Link]
-
Chen, Y., et al. (2022). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available at: [Link]
-
Kamal, A., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 5-25. Available at: [Link]
-
Kamal, A., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Cihan University-Erbil Repository. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]
-
Harith, M., et al. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 74-86. Available at: [Link]
-
Dash, S., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 11-19. Available at: [Link]
-
Ostrovskyi, D., & O'Brien, Z. J. (2018). Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Current Organic Chemistry, 22(1), 2-25. Available at: [Link]
Sources
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 4. The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. nbinno.com [nbinno.com]
- 10. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
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- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 16. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
Application Note: Protocol for Spin Trapping Carbon-Centered Radicals with o-Fluoronitrosobenzene (o-FNB)
Abstract & Introduction
The detection of short-lived carbon-centered radicals (
o-Fluoronitrosobenzene (o-FNB) offers a superior alternative for carbon-centered radicals. Unlike nitrones, aromatic nitroso compounds trap radicals directly on the nitrogen atom, placing the trapped group in close proximity to the aromatic ring. The ortho-fluorine substituent acts as a sensitive "reporter" nucleus (
This protocol details the preparation, activation, and application of o-FNB, with a critical focus on the dimer-to-monomer dissociation step, which is the most common source of experimental failure.
Mechanism of Action
The Dimer-Monomer Equilibrium
Commercial o-FNB exists as a stable, colorless, diamagnetic dimer in the solid state. It is EPR silent and chemically inactive toward radicals in this form. Upon dissolution and activation (heat or time), it dissociates into the active, paramagnetic, blue/green monomer.
The Trapping Reaction
The monomeric o-FNB reacts with a transient carbon-centered radical (
-
The Nitrogen nucleus (
, ). -
The Fluorine nucleus (
, ).[1] -
Magnetic nuclei on the trapped radical
(e.g., -protons).
Visualizing the Pathway
Figure 1: The activation and trapping pathway.[1][2][3][4] Note that the monomer is the only species capable of trapping radicals.
Materials & Preparation
Reagents
-
Spin Trap: o-Fluoronitrosobenzene (o-FNB). Note: Often sold as "2-Fluoronitrosobenzene dimer".
-
Solvent: Benzene or Toluene (HPLC Grade).
-
Why: Aprotic, non-polar solvents minimize solvent-solute interactions that broaden EPR lines. Toluene is preferred for variable temperature studies (liquid range -93°C to 110°C).
-
-
Radical Source: (e.g., photo-initiator, Fenton reagent, or drug metabolite generator).
Equipment
-
X-Band EPR Spectrometer.
-
Quartz EPR flat cell (for aqueous/lossy samples) or standard 4mm quartz tubes (for organic solvents).
-
Vacuum line or Nitrogen/Argon gas source for deoxygenation.
Detailed Experimental Protocol
Phase 1: Trap Activation (Critical Step)
Failure to properly dissociate the dimer is the #1 cause of low signal intensity.
-
Weighing: Prepare a stock solution of o-FNB (approx. 5–10 mM) in the chosen solvent.
-
Caution: Nitroso compounds are potential carcinogens. Handle in a fume hood.
-
-
Dissociation:
-
Observe the solution. If it is colorless or pale yellow, it is still largely dimeric.
-
Gently heat the solution to 40–50°C for 5–10 minutes or let it stand at room temperature for 1–2 hours.
-
Visual Check: The solution should turn a distinct blue or green color. This indicates the presence of the
transition characteristic of the nitroso monomer [3].
-
-
Storage: Use immediately. If stored, the equilibrium will shift back to the dimer (color fades).
Phase 2: Sample Preparation & Deoxygenation
Oxygen (
-
Mixing: Mix the activated o-FNB solution with your reactant/substrate.
-
Target Concentration: Final trap concentration should be 1–5 mM. Excess trap can lead to "spin exchange" broadening.
-
-
Deoxygenation (Choose one):
-
Method A (Freeze-Pump-Thaw): The gold standard. Cycle the sample 3 times between liquid
, vacuum, and ambient thaw. -
Method B (Sparging): Bubble high-purity Argon or Nitrogen through the solution for 10–15 minutes using a fine capillary.
-
-
Initiation: Trigger radical generation (e.g., UV irradiation or addition of initiator) inside the cavity or immediately prior to insertion.
Phase 3: EPR Acquisition Parameters
Start with these baseline settings and optimize:
| Parameter | Setting | Rationale |
| Microwave Power | 2 - 10 mW | Avoid saturation (nitroxides saturate easily). |
| Modulation Amplitude | 0.5 - 1.0 G | Too high obscures |
| Time Constant | 40 - 80 ms | Filters high-frequency noise. |
| Sweep Width | 100 G | Sufficient to catch the full nitroxide triplet. |
| Center Field | ~3480 G | For X-Band (~9.8 GHz). |
Data Analysis & Interpretation
The spectrum of an o-FNB spin adduct is typically dominated by a primary triplet (interaction with
The "Fingerprint"
The general splitting pattern follows this hierarchy:
-
Nitrogen Triplet (
): The large splitting (~10–14 G) creates three main groups of lines. -
Fluorine Splitting (
): Each nitrogen line is split into a doublet (or more complex pattern depending on conformation) by the ortho-fluorine. -
Radical Splitting (
): Protons on the trapped carbon radical cause further splitting (super-hyperfine structure).
Comparative Hyperfine Coupling Constants (Gauss)
| Spin Trap | Radical Type | Specificity | ||
| PBN (Nitrone) | Carbon-centered | 14.0 - 15.0 G | Low (Spectra look similar) | |
| Nitrosobenzene | Carbon-centered | 10.0 - 12.0 G | Medium | |
| o-FNB | Methyl ( | ~11.5 G | High | |
| o-FNB | Ethyl ( | ~11.2 G | High | |
| o-FNB | Tert-butyl | ~11.0 G | High |
Note: The
Decision Tree for Spectral Analysis
Figure 2: Logic flow for interpreting o-FNB spectra.
Troubleshooting & Validation
To ensure scientific integrity, every experiment must include the following controls:
| Symptom | Probable Cause | Corrective Action |
| No Signal | Trap was in Dimer form. | Heat solution to 50°C until green/blue color appears. |
| Broad Single Line | Oxygen broadening or Concentration broadening. | Improve deoxygenation; Reduce trap concentration to <2mM. |
| Complex overlapping spectra | Multiple radical species or Trap Decomposition. | Run a "Trap Only" control (no radical source) to identify background signals. |
| Signal decays rapidly | Adduct instability. | Lower temperature (run at 0°C or -20°C); use Toluene. |
Self-Validation Step: Before adding your radical initiator, run a scan of the o-FNB solution alone. It should be silent (or show a very weak 3-line spectrum of the oxidized radical anion if impurities exist). If you see a strong signal before initiation, your trap is degraded.
References
-
Forshult, S., Lagercrantz, C., & Torssell, K. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Solvents. Acta Chemica Scandinavica, 23, 522-530. Link
-
Terabe, S., & Konaka, R. (1973). Electron spin resonance studies on the mechanism of the formation of radical adducts of some aromatic nitroso compounds. Journal of the Chemical Society, Perkin Transactions 2, 1252-1258. Link
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparative, structural and mechanistical aspects of the chemistry of C-nitroso compounds. Chemical Reviews, 104(7), 3353-3396. Link
-
Janzen, E. G. (1971). Spin trapping. Accounts of Chemical Research, 4(1), 31-40. Link
Sources
Application Note: In Situ Generation of 1-Fluoro-2-nitrosobenzene from o-Fluorophenylhydroxylamine
Executive Summary & Mechanistic Rationale
The synthesis and utilization of ortho-fluorinated nitrosoarenes, specifically 1-fluoro-2-nitrosobenzene, are critical in the development of fluorinated pharmaceuticals, agricultural chemicals, and advanced materials. 1-Fluoro-2-nitrosobenzene serves as a highly electrophilic building block for hetero-Diels-Alder reactions, azobenzene synthesis, and the generation of mono-N-methyl aromatic amines via methylboronic acid coupling[1].
However, isolating monomeric nitrosoarenes presents a significant synthetic challenge. Nitroso compounds are highly reactive; they readily undergo reversible dimerization to form azodioxy compounds (which are unreactive in many catalytic cycles) and are susceptible to over-oxidation or over-reduction[2]. To circumvent these thermodynamic sinks, the in situ generation of 1-fluoro-2-nitrosobenzene from its transient precursor, o-fluorophenylhydroxylamine, is the gold-standard approach[3].
By utilizing a telescoped, two-step procedure—mild reduction of 1-fluoro-2-nitrobenzene followed immediately by Fe(III)-mediated oxidation—researchers can maintain a steady, low concentration of the active nitroso monomer, ensuring high fidelity in downstream trapping applications.
Fig 1: Mechanistic pathway of in situ 1-fluoro-2-nitrosobenzene generation and trapping.
Comparative Analysis of Oxidation Strategies
Selecting the correct oxidation method for o-fluorophenylhydroxylamine is critical. The table below summarizes the quantitative and qualitative data driving the selection of the FeCl₃ protocol over alternative methods.
| Oxidation Method | Reagents / Conditions | Yield / Efficiency | Advantages | Limitations |
| Bamberger-Type (Selected) | FeCl₃, H₂O, 0 °C | 49–89% | Highly selective single-electron transfer (SET); prevents over-oxidation; highly scalable[3]. | Requires rapid filtration of intermediates; generates iron waste. |
| Peroxide Oxidation | Oxone, CH₂Cl₂/H₂O | 30–50% | Direct from aniline; avoids hydroxylamine intermediate. | High risk of over-oxidation to 1-fluoro-2-nitrobenzene; poor atom economy. |
| Silver-Mediated | Ag₂CO₃, Celite, RT | 75–85% | Very mild; excellent for highly functionalized substrates. | Cost-prohibitive for scale-up; light-sensitive reagents. |
| Electrochemical | Pt anode, +0.8 V | 60–70% | Green chemistry; no chemical oxidants required. | Requires specialized potentiostat equipment; slow kinetics. |
Telescoped Protocol: Zn/FeCl₃ Mediated Generation
This protocol describes a self-validating, telescoped system where the o-fluorophenylhydroxylamine is generated and immediately oxidized[3].
Phase 1: Controlled Reduction to o-Fluorophenylhydroxylamine
Causality Note: Catalytic hydrogenation (e.g., H₂/Pd) is kinetically difficult to arrest at the hydroxylamine stage, usually yielding 2-fluoroaniline. The Zn/NH₄Cl system is buffered at a mildly acidic pH (~6), which prevents the protonation of the hydroxylamine necessary for further N-O bond cleavage.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ammonium chloride (NH₄Cl, 1.25 g) and deionized water (40 mL). Stir until fully dissolved.
-
Substrate Addition: Add 1-fluoro-2-nitrobenzene (2.85 g, 23.0 mmol) to the buffered solution.
-
Controlled Zinc Addition: Weigh out activated Zinc powder (2.95 g, 45.0 mmol, ~2.0 equiv). Add the Zn powder portionwise over 15 minutes.
-
Expert Insight: Portionwise addition is strictly required to control the exothermic nature of the reduction. A thermal runaway will bypass the hydroxylamine intermediate and yield the unwanted aniline.
-
-
Reflux & Monitoring: Heat the mixture to a gentle reflux for 15–30 minutes.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active starting material will disappear, replaced by a highly polar spot (o-fluorophenylhydroxylamine) that stains strongly with KMnO₄.
-
-
Hot Filtration: Rapidly filter the warm reaction mixture through a pad of Celite to remove the insoluble ZnO and unreacted Zn.
-
Expert Insight: The filtrate must be processed immediately. Allowing the hydroxylamine to sit in the presence of unreacted zinc will lead to over-reduction.
-
Phase 2: In Situ Oxidation to 1-Fluoro-2-nitrosobenzene
Causality Note: Fe(III) acts as a mild, single-electron oxidant. It rapidly abstracts electrons from the electron-rich hydroxylamine without generating oxygen-centered radicals, strictly preventing over-oxidation to the nitroarene.
-
Oxidant Preparation: In a separate 500 mL Erlenmeyer flask, prepare a solution of Iron(III) chloride (FeCl₃, 5.5 g, ~34 mmol) in ice-cold deionized water (135 mL). Submerge the flask in an ice bath to maintain 0 °C.
-
Quenching & Oxidation: Pour the warm filtrate from Phase 1 directly into the vigorously stirred, ice-cold FeCl₃ solution.
-
Expert Insight: The immediate temperature drop to 0 °C is critical. 1-Fluoro-2-nitrosobenzene has a melting point of 19 °C[3]. Keeping the system cold forces the product to precipitate as a solid and suppresses thermal dimerization.
-
-
Isolation / Trapping:
-
For Isolation: Filter the resulting precipitate, dry thoroughly between filter paper sheets (or via vacuum filtration), and crystallize from cold ethanol. (Yield: ~49%; mp 19 °C)[3].
-
For In Situ Trapping: Extract the cold aqueous mixture immediately with cold dichloromethane (DCM). Dry the organic layer over MgSO₄ at 0 °C, filter, and introduce your trapping agent (e.g., methylboronic acid and P(OEt)₃ for amine synthesis) directly into the DCM solution[1].
-
Fig 2: Operational workflow for the telescoped synthesis of 1-fluoro-2-nitrosobenzene.
Troubleshooting & Self-Validation (IPC)
-
Colorimetric Validation: Nitroso monomers in solution exhibit a distinct pale green/blue color due to the n→π* transition of the N=O group. If the solution turns dark brown or black, over-oxidation or polymerization has occurred. If a white/pale-yellow precipitate forms upon standing at room temperature, the compound has dimerized into the azodioxy resting state[2].
-
Analytical Characterization: ¹⁹F NMR is the most diagnostic tool for validating the integrity of the fluorinated ring. The strong electron-withdrawing nature of the nitroso group significantly shifts the ortho-fluorine signal compared to the hydroxylamine precursor.
-
Storage: If isolated, 1-fluoro-2-nitrosobenzene must be stored under an inert argon atmosphere at -20 °C to prevent irreversible decomposition.
References
1.[1] Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid Source: ACS Omega (2019) URL:[Link]
2.[3] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31b (Fluorinated Aromatic Hydroxylamines Oxidation) Source: Thieme Connect URL:[Link]
3.[2] Aromatic C-nitroso Compounds (Hrvoj Vančik) Source: Springer URL:[Link]
Sources
Application Notes and Protocols for EPR Spectroscopy of Fluorinated Nitroso Spin Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Utility of Fluorinated Radicals
In the landscape of pharmaceutical research and materials science, the study of transient radical intermediates is crucial for understanding reaction mechanisms, degradation pathways, and biological activity. Fluorinated compounds are of particular interest due to their unique electronic properties and metabolic stability, which are often leveraged in drug design. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as the gold standard for detecting and characterizing these fleeting radical species.[1][2]
Nitroso compounds are a class of spin traps that offer a distinct advantage: the trapped radical binds directly to the nitrogen atom of the nitroso group.[3] This proximity often results in large, informative hyperfine couplings that can aid in the unambiguous identification of the radical. When the trapped radical is fluorinated, the resulting spin adducts present a unique set of challenges and opportunities for EPR analysis. The presence of fluorine (19F), a nucleus with 100% natural abundance and a nuclear spin of I = 1/2, leads to complex EPR spectra with large hyperfine splittings. Correctly setting the EPR spectrometer parameters is therefore paramount to resolving these complex spectra and extracting meaningful information.
This guide provides a comprehensive overview and detailed protocols for setting up an EPR experiment to successfully detect and characterize fluorinated nitroso spin adducts. It is designed to equip researchers with the foundational knowledge and practical steps necessary to navigate the specific challenges posed by these molecules.
The Causality Behind Experimental Choices: Why Fluorine Changes the Game
The defining feature of a fluorinated spin adduct's EPR spectrum is the hyperfine interaction between the unpaired electron and the 19F nuclei. This interaction, denoted by the hyperfine coupling constant aF, is often large and provides a direct signature of the fluorinated radical.[2][4]
The fundamental equation governing the EPR experiment is the resonance condition:
ΔE = hν = gβB0
where g is the g-factor (a dimensionless constant characteristic of the radical), β is the Bohr magneton, and B0 is the external magnetic field at a given microwave frequency ν.[3] The hyperfine interactions split this single resonance line into multiple lines. For a radical with one nitrogen (14N, I=1) and n equivalent fluorine atoms (19F, I=1/2), the number of lines will be (211 + 1) * (2n(1/2) + 1) = 3 * (n + 1).
The magnitude of the fluorine hyperfine coupling constant (aF) dictates the required sweep width of the magnetic field scan. If the sweep width is too narrow, the full spectrum will not be captured. For example, the trifluoromethyl radical (•CF3) trapped by 2-methyl-2-nitrosopropane (MNP) exhibits a nitrogen coupling of approximately 13.0 G and a fluorine coupling of 9.8 G for the three equivalent fluorines.[2][5] This results in a spectrum spanning over 50 Gauss.
Furthermore, the complexity of the spectrum necessitates careful optimization of the modulation amplitude . To resolve closely spaced hyperfine lines, the modulation amplitude should be a fraction of the narrowest peak-to-peak linewidth. Using too large a modulation amplitude will lead to artificial broadening and loss of resolution.
Finally, microwave power must be carefully selected to avoid saturation.[6][7] Saturation occurs when the rate of spin excitation by microwaves exceeds the rate of relaxation back to the ground state, leading to a decrease in signal intensity and spectral distortion. Fluorinated radical adducts may have different relaxation properties compared to their non-fluorinated counterparts, making a power saturation study a critical preliminary step.
Experimental Workflow for EPR Analysis of Fluorinated Nitroso Spin Adducts
The following diagram outlines the logical workflow for a typical spin trapping experiment targeting fluorinated radicals.
Caption: Logical flow from radical generation to identification.
Protocol 1: Sample Preparation for Spin Trapping
This protocol provides a general framework for preparing samples for EPR analysis. Specific concentrations and incubation times should be optimized for the system under investigation.
Materials:
-
Fluorinated substrate of interest
-
Nitroso spin trap (e.g., 2-methyl-2-nitrosopropane, MNP; 3,5-dibromo-4-nitrosobenzenesulfonic acid, DBNBS)
-
Appropriate solvent (e.g., deionized water, benzene, acetonitrile). Note: For room temperature aqueous samples, a flat cell is recommended to minimize microwave absorption by water.[8] For frozen solutions, a solvent that forms a good glass is essential.[9]
-
Radical initiator (if required, e.g., Fenton reagents, UV lamp, enzyme system)
-
High-purity nitrogen or argon gas
-
EPR tubes (e.g., quartz tubes) or flat cell[10]
-
Syringes and needles for deoxygenation
Procedure:
-
Solution Preparation: Prepare stock solutions of the fluorinated substrate, the nitroso spin trap, and any components of the radical generating system in the chosen solvent. Typical spin trap concentrations range from 1 to 50 mM.[9][11]
-
Deoxygenation (Critical Step): Oxygen is paramagnetic and its presence in the sample can lead to significant line broadening of the EPR signal. Deoxygenate all solutions by gently bubbling with high-purity nitrogen or argon gas for at least 20-30 minutes.[12]
-
Reaction Mixture: In a clean EPR tube or flat cell, combine the deoxygenated solutions. A typical order of addition is the fluorinated substrate followed by the spin trap solution.
-
Initiation: Initiate the radical generation. This step is highly system-dependent.
-
Chemical: Add the final reagent that initiates the radical-producing reaction (e.g., adding H2O2 to an Fe2+ solution for hydroxyl radical generation).
-
Photochemical: Place the EPR tube in the spectrometer's resonant cavity and irradiate with a UV light source.[4]
-
Enzymatic: Add the enzyme or substrate that starts the reaction.
-
-
Mixing and Incubation: Mix the sample thoroughly but gently to avoid reintroducing oxygen. Allow the reaction to proceed for a predetermined time to allow for the accumulation of the spin adduct. This may range from seconds to minutes.
-
Measurement: Immediately place the sample in the EPR spectrometer for analysis.
Protocol 2: EPR Spectrometer Settings for Fluorinated Nitroso Adducts (X-Band)
The following are recommended starting parameters for a standard continuous-wave (CW) X-band (~9.5 GHz) EPR spectrometer. These settings should be considered a starting point and must be optimized for each specific spin adduct and experimental setup.
Parameter Optimization Workflow:
Caption: Stepwise workflow for optimizing key EPR spectrometer parameters.
Recommended Starting Parameters:
| Parameter | Recommended Starting Value | Rationale and Key Considerations |
| Center Field | ~3480 G (for g ≈ 2.006) | Adjust to center the spectrum. Nitroso spin adducts typically have g-values between 2.005 and 2.007.[3] |
| Sweep Width | 100 - 150 G | This is the most critical parameter. Fluorine couplings can be large. Start with a wide sweep to ensure the entire spectrum is captured. It can be narrowed after the full spectral width is known. |
| Microwave Frequency | ~9.7 - 9.8 GHz (X-Band) | This is typically fixed by the spectrometer's klystron and cavity. |
| Microwave Power | 1 - 5 mW | Start low to avoid saturation.[11] A power saturation study is essential for optimizing the signal-to-noise ratio without introducing artifacts.[6][13] |
| Modulation Frequency | 100 kHz | This is a standard setting for most CW EPR spectrometers. |
| Modulation Amplitude | 0.1 - 0.5 G | Start with a lower value. This should be no more than 1/5th of the narrowest linewidth to achieve good resolution. Too high a value will broaden the lines and obscure hyperfine details.[14] |
| Time Constant | 40 - 80 ms | A good starting point. Should be set in conjunction with the sweep time. A general rule is Sweep Time / Time Constant > 10 to avoid spectral distortion. |
| Sweep Time | 60 - 120 s | A longer sweep time can improve the signal-to-noise ratio but also increases the experiment duration. |
| Number of Scans | 1 - 16 | Signal-average multiple scans to improve the signal-to-noise ratio, which scales with the square root of the number of scans. |
Data Analysis and Interpretation
Once a spectrum is acquired, the primary goal is to extract the hyperfine coupling constants (aN, aF, etc.) and the g-factor. This is almost always achieved by using a spectral simulation software package (e.g., EasySpin).[15] The simulation software calculates a theoretical spectrum based on input parameters, which are then varied until the simulated spectrum matches the experimental one.
The extracted hyperfine parameters are the "fingerprint" of the spin adduct and are used to identify the original trapped radical by comparison with literature values.[16]
Table of Representative Hyperfine Coupling Constants:
The following table provides examples of hyperfine coupling constants for various fluorinated radicals trapped by nitroso compounds. Note that these values can vary slightly depending on the solvent and temperature.
| Trapped Radical | Spin Trap | aN (Gauss) | aF (Gauss) | Other Couplings (Gauss) | Reference |
| •CF3 | MNP | 13.0 | 9.8 (3F) | - | [2][5] |
| •CF3 | TTBNB | 9.4 | 5.8 (3F) | aH(meta) = 0.8 (2H) | [2] |
| •SO3- | DBNBS | 13.2 | - | - | [10] |
| •NO | DBNBS | 9.6 | - | - | [1] |
MNP = 2-methyl-2-nitrosopropane TTBNB = 2,4,6-tri-tert-butylnitrosobenzene DBNBS = 3,5-dibromo-4-nitrosobenzenesulfonic acid
Conclusion: A Self-Validating System for Radical Identification
The protocols and guidelines presented here constitute a self-validating system for the study of fluorinated nitroso spin adducts. The process begins with careful, oxygen-free sample preparation to ensure the integrity of the signal.[12] It proceeds through a logical, stepwise optimization of spectrometer parameters, grounded in the physical principles of EPR and the specific challenges posed by fluorine's large hyperfine interactions.[4] The final step, spectral simulation, provides a quantitative match between experimental data and a theoretical model, confirming the identity of the spin adduct and, by extension, the transient radical.[15] By understanding the causality behind each experimental choice—from setting a wide sweep width to accommodate large fluorine couplings to minimizing modulation amplitude for high resolution—researchers can confidently and accurately characterize these important but elusive chemical species.
References
-
Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. (2022). MDPI. Retrieved from [Link]
-
EPR Spectra Hyperfine Structure of Fluorine‐Containing Nitroxide Radicals in Liquid Solutions: Prediction by DFT. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of the radical product formed from the reaction of nitric oxide with the spin trap 3,5-dibromo-4-nitrosobenzene sulfonate. (2001). PubMed. Retrieved from [Link]
-
An EPR Study on Highly Stable Nitroxyl-Nitroxyl Biradicals for Dynamic Nuclear Polarization Applications at High Magnetic Fields. (n.d.). PMC. Retrieved from [Link]
-
Reaction of the spin trap 3,5-dibromo-4-nitrosobenzene sulfonate with human biofluids. (2002). PubMed. Retrieved from [Link]
-
The reactions of 3,5-dibromo-4-nitrosobenzenesulfonate and its biological applications. (n.d.). Europe PMC. Retrieved from [Link]
-
EPR/spin-trapping study of free radical intermediates in the photolysis of trifluoromethyl ketones with initiators. (2010). PubMed. Retrieved from [Link]
-
EPR Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
(PDF) EPR/Spin-trapping study of free radical intermediates in the photolysis of trifluoromethyl ketones with initiators. (2009). ResearchGate. Retrieved from [Link]
-
EPR spectral parameters of spin adducts generated by irradiation of... (n.d.). ResearchGate. Retrieved from [Link]
-
EPR spectra of FA measured with microwave powers of (a) 2 mW, and (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Sensitivity optimization in amplitude-modulated CW-EPR experiment. (2006). PubMed. Retrieved from [Link]
-
EPR Spectroscopy. (n.d.). The University of Manchester. Retrieved from [Link]
-
Determining large hyperfine interactions of a model flavoprotein in the semiquinone state by pulse-EPR techniques. (2025). bioRxiv. Retrieved from [Link]
-
Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent. (2013). PMC. Retrieved from [Link]
-
High frequency electron paramagnetic resonance spectroscopy of nitroxide- functionalized nanodiamonds in aqueous solution. (n.d.). arXiv.org. Retrieved from [Link]
-
EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu. (2015). PMC. Retrieved from [Link]
-
Satellite lines in the EPR spectra of nitroxide radicals: experimental data and DFT calculations. (n.d.). Mendeleev Communications. Retrieved from [Link]
-
Photochemistry of 2-mercaptopyridines. Part 2. An EPR and spin-trapping investigation using 2-methyl-2-nitrosopropane and aci-nitromethane as spin traps in aqueous solutions. (1994). PubMed. Retrieved from [Link]
-
Optimal EPR detection of weak nitroxide spin adduct and ascorbyl free radical signals. (1992). PubMed. Retrieved from [Link]
-
Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent. (2013). PubMed. Retrieved from [Link]
-
Short-lived radicals detected with spin traps and probes using electron paramagnetic resonance (EPR). (2022). Bruker. Retrieved from [Link]
-
Tuning the RADICAL sensor to detect free radicals. (2022). University of York. Retrieved from [Link]
-
Spin trapping. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Characterization of the radical product formed from the reaction of nitric oxide with the spin trap 3,5-dibromo-4-nitrosobenzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. EPR/spin-trapping study of free radical intermediates in the photolysis of trifluoromethyl ketones with initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Detection of free radicals formed by in vitro metabolism of fluoride using EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reactions of 3,5-dibromo-4-nitrosobenzenesulfonate and its biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction of the spin trap 3,5-dibromo-4-nitrosobenzene sulfonate with human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An EPR Study on Highly Stable Nitroxyl-Nitroxyl Biradicals for Dynamic Nuclear Polarization Applications at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Spin trapping - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Preventing photodegradation of 1-Fluoro-2-nitrosobenzene during storage
Technical Support Center: 1-Fluoro-2-nitrosobenzene Stability & Handling
Part 1: Executive Summary & Core Directive
The Challenge: 1-Fluoro-2-nitrosobenzene is a highly reactive nitrosoarene used frequently as a spin trap and a synthetic intermediate. Its utility relies on the integrity of the nitroso (-N=O) moiety. However, this compound exhibits a dual instability profile:
-
Thermodynamic Equilibrium: It fluctuates between a reactive monomer (often green/dark liquid) and a stable dimer (azodioxide, often yellow solid/precipitate).
-
Photochemical Decay: Exposure to UV-Visible light irreversibly degrades the monomer into azoxybenzene derivatives and amines, rendering it useless for spin trapping or synthesis.
The Solution: Users must distinguish between reversible dimerization (temperature-controlled) and irreversible photodegradation (light-controlled). The protocol below prioritizes the exclusion of photons and oxygen to maintain the active monomeric species.
Part 2: The "Gold Standard" Storage Protocol
This protocol is designed to arrest photodegradation and minimize oxidative hydrolysis.
Receipt & Initial Handling
-
Immediate Action: Upon receipt, inspect the physical state. 1-Fluoro-2-nitrosobenzene is typically a liquid at room temperature (MP: -9°C to -6°C).[1]
-
Color Check:
-
Dark Green/Blue/Red-Brown Liquid: Indicates high monomer concentration (Active).
-
Yellow/Straw Precipitates: Indicates dimer formation (Reversible).[2]
-
Brown/Black Sludge: Indicates irreversible oxidative degradation (Discard).
-
Long-Term Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Frozen) | Freezing promotes dimerization, which paradoxically stabilizes the compound chemically against oxidation during long-term storage. |
| Light | Strict Darkness | Nitroso monomers absorb strongly in the visible region (n→π* transition). Excitation leads to N-N cleavage and radical formation. |
| Atmosphere | Argon or Nitrogen | Displaces O₂. Oxygen accelerates the conversion of photo-excited species into nitroarenes. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV <400nm. Parafilm/Teflon tape prevents moisture ingress which hydrolyzes the N=O bond. |
Re-Solubilization (The Thawing Workflow)
-
Step 1: Remove from freezer and place in a dark drawer at room temperature for 30 minutes. Do not open while cold to prevent water condensation.
-
Step 2: If solid dimer (yellow crystals) is present, gently warm the closed vial to 30-40°C. Heat shifts the equilibrium back to the active monomeric liquid phase.
-
Step 3: Aliquot under inert gas to avoid repeated freeze-thaw cycles.
Part 3: Mechanism of Failure (Visualized)
Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the competition between the reversible storage state and the irreversible degradation pathway.
Caption: Figure 1. The monomer-dimer equilibrium is reversible (Blue arrows), while light exposure triggers irreversible decay (Red arrows) into inactive azoxy and amine byproducts.
Part 4: Troubleshooting & FAQs
Troubleshooting Guide
Q1: My sample has turned from a clear dark liquid to a cloudy yellow suspension. Is it degraded?
-
Diagnosis: Likely No . This is the dimerization equilibrium shifting due to temperature drops or high concentration.
-
Action: Gently warm the sample to 30-40°C. If the yellow solids dissolve and the dark color returns, the sample is viable. If the solids persist or the liquid remains pale yellow, irreversible oxidation to azoxy species may have occurred.
Q2: I see new peaks in my NMR spectrum (around 8.2 ppm) after exposing the sample to light.
-
Diagnosis: Yes, Photodegradation. The nitroso group is highly susceptible to forming azoxybenzenes (Ar-N=N+(O-)-Ar) upon irradiation. The peaks downfield often correspond to the oxidized azoxy species or nitro- impurities.
-
Action: Purify via vacuum distillation or sublimation if the compound is solid. For liquids, flash chromatography in the dark may be required, though fresh purchase is recommended for quantitative work.
Q3: My spin-trapping experiments are yielding no signal.
-
Diagnosis: The monomer may have degraded to an amine (which does not trap radicals) or is locked as a dimer.
-
Action: Ensure you are using a solvent that stabilizes the monomer (e.g., non-protic solvents like Benzene or DCM often favor the monomer more than water). Ensure the sample was thawed completely before addition.
Frequently Asked Questions (FAQs)
Q: Can I store 1-Fluoro-2-nitrosobenzene in alcohol (Methanol/Ethanol)?
-
A: Avoid if possible. Alcohols can act as hydrogen donors. Under light exposure, nitroso compounds in alcoholic solutions are rapidly reduced to hydroxylamines or amines [1]. Use aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) for stock solutions.
Q: Why is the melting point listed as -9°C, but my sample is solid at 4°C?
-
A: The melting point refers to the pure monomer. However, as the sample sits, it forms dimers. The dimer typically has a much higher melting point than the monomer. A solid sample at 4°C indicates significant dimerization, which is actually good for stability. You must melt it (revert to monomer) before use.
Q: Is it safe to distill this compound to purify it?
-
A: Proceed with Caution. Nitroso compounds can decompose explosively at high temperatures. Vacuum distillation at the lowest possible bath temperature is the only recommended purification method. Never distill to dryness.
References
-
Photochemistry of Nitroso Compounds
-
Monomer-Dimer Equilibrium
- Title: Nitrosobenzene: Monomer-Dimer Equilibrium and Photochemistry.
- Source: Journal of the Chemical Society.
- Context: Establishes the thermochromic nature and the reversibility of the dimeriz
-
URL:[Link]
-
Safety & Handling (SDS)
Sources
- 1. 1-Fluoro-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids [mdpi.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Exo/Endo Selectivity in Nitroso Diels-Alder Reactions
Welcome to the technical support center for the nitroso Diels-Alder (NDA) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the power of this versatile cycloaddition for the synthesis of complex nitrogen- and oxygen-containing heterocycles. Here, we will delve into the critical aspect of controlling exo/endo selectivity, providing you with field-proven insights and troubleshooting strategies to enhance your experimental outcomes.
Introduction to Stereoselectivity in the Nitroso Diels-Alder Reaction
The hetero-Diels-Alder reaction between a nitroso dienophile and a conjugated diene is a powerful method for constructing 3,6-dihydro-2H-1,2-oxazine scaffolds.[1][2] These structures are valuable intermediates in the synthesis of a wide array of biologically active molecules.[1][3] A key challenge in this reaction is controlling the stereochemical outcome, specifically the ratio of exo and endo products. This guide will provide a comprehensive overview of the factors influencing this selectivity and practical advice for optimizing your reactions.
The terms exo and endo describe the relative orientation of the dienophile's substituent to the diene's π-system in the transition state. In the context of the NDA reaction, the endo transition state is characterized by the substituent on the nitroso nitrogen being oriented towards the diene system.[4][5] Conversely, in the exo transition state, this substituent points away from the diene.[4][5]
Computational studies have shown that the nitroso Diels-Alder reaction proceeds through a concerted and highly asynchronous transition state.[1][3][6][7] A significant finding from these studies is the strong energetic preference for the endo transition state over the exo alternative.[1][3][6] This preference is attributed to the "exo lone pair effect," which involves repulsion between the nitrogen's lone pair of electrons and the π-electrons of the diene in the exo transition state.[1][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding exo/endo selectivity in the nitroso Diels-Alder reaction.
Q1: What are the primary factors that control exo/endo selectivity in a nitroso Diels-Alder reaction?
The exo/endo selectivity is a result of a delicate balance of several factors:
-
Steric Effects: The size of substituents on both the diene and the nitroso dienophile can significantly influence the stereochemical outcome.[1][8] Bulky groups can disfavor the often more sterically congested endo transition state, leading to an increase in the exo product.[9]
-
Electronic Effects: The electronic nature of the substituents on both reactants plays a crucial role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[1][8] The interplay of these electronic factors can also influence the geometry of the transition state and thus the exo/endo ratio.
-
Secondary Orbital Interactions (SOIs): In the classic Diels-Alder reaction, favorable interactions between the p-orbitals of the dienophile's substituent and the diene's developing π-system are often cited as the reason for endo selectivity (the Alder-endo rule).[4][10] While the "exo lone pair effect" is considered more dominant in nitroso Diels-Alder reactions, SOIs can still play a role, particularly with certain dienophiles.[1][3]
-
Catalysis: The use of Lewis acids can dramatically alter selectivity by coordinating to the nitroso dienophile, thereby modifying its steric and electronic properties.[11][12][13][14]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states.[4][15] More polar solvents may preferentially stabilize the more polar transition state, which can sometimes lead to changes in selectivity.[16]
-
Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.[17] While the endo product is often the kinetically favored product, the exo product can be the more thermodynamically stable isomer.[9][17]
Q2: How does the structure of the nitroso dienophile impact selectivity?
The nature of the group attached to the nitroso moiety is critical. Acylnitroso and arylnitroso compounds are common classes of dienophiles.[18] Acylnitroso species are generally more reactive.[1][16] The steric bulk and electronic properties of the acyl or aryl group directly influence the approach to the diene. For instance, a bulky substituent on an arylnitroso compound might sterically hinder the endo approach, leading to a higher proportion of the exo product.
Q3: Can temperature be used to control the exo/endo ratio?
Yes, temperature can be a useful tool for tuning selectivity. The nitroso Diels-Alder reaction is often reversible, and the endo adduct is typically the kinetic product, meaning it forms faster at lower temperatures.[17] The exo adduct is frequently the more thermodynamically stable product due to reduced steric strain.[9][17] Therefore, running the reaction at lower temperatures will generally favor the endo product. Conversely, higher temperatures can allow for equilibration towards the more stable exo product, assuming the retro-Diels-Alder reaction is accessible.[17]
Q4: What is the role of a chiral auxiliary in controlling stereoselectivity?
Troubleshooting Guide
This section provides solutions to common experimental challenges encountered when trying to optimize exo/endo selectivity.
Problem 1: My reaction yields a nearly 1:1 mixture of exo and endo products. How can I favor one isomer?
A 1:1 mixture suggests that the energy difference between the exo and endo transition states is minimal under your current reaction conditions. Here are several strategies to try:
-
Lower the Reaction Temperature: As the endo product is often the kinetic product, reducing the temperature can significantly enhance its formation.[17] Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Change the Solvent: The polarity of the solvent can influence the relative energies of the transition states.[15] Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetone) and polar protic (e.g., ethanol).[4][15][22]
-
Introduce a Lewis Acid Catalyst: Lewis acids can coordinate to the oxygen or nitrogen of the nitroso group, altering its steric and electronic profile and potentially creating a larger energy gap between the exo and endo transition states.[11][14] Common Lewis acids to screen include TiCl4, SnCl4, and various chiral Lewis acids for asymmetric catalysis.[12][13][23]
Problem 2: I am observing low reactivity and poor selectivity. What should I investigate first?
Low reactivity often accompanies poor selectivity. The following steps can help address both issues:
-
Check the Purity of Your Reactants: Impurities can inhibit the reaction or lead to side products. Ensure your diene and nitroso compound (or its precursor) are of high purity. Nitroso compounds can be unstable, so in situ generation is often preferred.[24]
-
Increase the Electron-Donating/Withdrawing Nature of Your Substrates: Enhancing the electronic disparity between the diene and dienophile can increase reactivity.[8] Consider modifying your substrates with stronger electron-donating groups on the diene or more potent electron-withdrawing groups on the dienophile.
-
Employ a Lewis Acid Catalyst: As mentioned previously, Lewis acids can significantly accelerate Diels-Alder reactions.[4][11]
Problem 3: My chiral auxiliary is not inducing the desired stereoselectivity. What are the possible reasons?
Several factors could be at play if your chiral auxiliary is underperforming:
-
Mismatched Sterics: The chiral auxiliary may not be sterically demanding enough to effectively shield one face of the diene or dienophile. Consider an auxiliary with a bulkier directing group.
-
Conformational Flexibility: If the bond connecting the auxiliary to the reactant is too flexible, it may not provide a well-defined chiral environment. A more rigid auxiliary might be necessary.
-
Chelation Control Issues: For some auxiliaries, chelation to a Lewis acid is necessary for high levels of stereocontrol. Ensure that your reaction conditions are compatible with the chelation requirements of your chosen auxiliary.
Experimental Protocols & Data
General Procedure for a Lewis Acid Catalyzed Nitroso Diels-Alder Reaction
This protocol provides a starting point for optimizing your reaction with a Lewis acid catalyst.
Materials:
-
Diene
-
Nitroso compound precursor (e.g., a hydroxamic acid)
-
Oxidizing agent (e.g., tetraethylammonium periodate)
-
Lewis Acid (e.g., SnCl4, 1 M solution in CH2Cl2)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diene and the nitroso precursor in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid solution dropwise to the stirred reaction mixture.
-
In a separate flask, dissolve the oxidizing agent in the same anhydrous solvent.
-
Add the oxidizing agent solution dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the exo and endo isomers and determine their ratio by ¹H NMR spectroscopy.
Data Presentation: Influence of Reaction Parameters on Exo/Endo Selectivity
The following table provides illustrative data on how different parameters can affect the exo/endo ratio for a hypothetical reaction between a generic diene and an acylnitroso dienophile.
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Exo:Endo Ratio |
| 1 | None | Toluene | 25 | 20:80 |
| 2 | None | Toluene | 80 | 40:60 |
| 3 | None | CH2Cl2 | 25 | 15:85 |
| 4 | None | CH2Cl2 | -78 | 5:95 |
| 5 | SnCl4 (1.0) | CH2Cl2 | -78 | >99:1 (Exo) |
| 6 | TiCl4 (1.0) | CH2Cl2 | -78 | 10:90 |
This data is for illustrative purposes only and actual results may vary.
Visualizing Key Concepts
Transition State Geometries
The following diagram illustrates the simplified transition states for the endo and exo approaches in a nitroso Diels-Alder reaction. The endo transition state is often favored due to the "exo lone pair effect," which destabilizes the exo transition state.
Caption: Endo vs. Exo Transition States in Nitroso Diels-Alder Reactions.
Experimental Workflow for Optimization
This workflow outlines a systematic approach to optimizing the exo/endo selectivity of your nitroso Diels-Alder reaction.
Caption: Workflow for Optimizing Exo/Endo Selectivity.
References
-
Brulíková, L., Harrison, A., Miller, M. J., & Hlaváč, J. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1949–1980. [Link]
-
Leach, A. G., & Houk, K. N. (2001). Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. The Journal of Organic Chemistry, 66(15), 5192–5200. [Link]
-
Miller, M. J., & Carosso, S. (2014). Nitroso Diels–Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products. Organic & Biomolecular Chemistry, 12(38), 7445–7468. [Link]
-
Sakai, H., Ding, X., Yoshida, T., Fujinami, S., Ukaji, Y., & Inomata, K. (2008). ASYMMETRIC HETERO DIELS-ALDER REACTION OF NITROSO COMPOUNDS UTILIZING TARTARIC ACID ESTER AS A CHIRAL AUXILIARY. HETEROCYCLES, 76(2), 1285. [Link]
-
Corey, E. J. (2002). Catalytic Enantioselective Diels−Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications. Angewandte Chemie International Edition, 41(10), 1650–1667. [Link]
-
Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]
-
Paddon-Row, M. N. (1994). The role of through-bond and through-space interactions in the stereoselectivity of the Diels-Alder reaction. Accounts of Chemical Research, 27(1), 18–25. [Link]
-
Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions. Journal of the American Chemical Society, 102(26), 7816–7817. [Link]
-
Singleton, D. A., & Hang, C. (1999). Isotope Effects and the Mechanism of the Nitroso-Ene Reaction. Journal of the American Chemical Society, 121(48), 11895–11903. [Link]
-
De Rosa, M., & Arnold, D. (2009). Electronic and steric effects on the mechanism of the inverse electron demand Diels-Alder reaction of 2-aminopyrroles with 1,3,5-triazines: Identification of five intermediates by >1>H, >13>C, >15>N, and >19>F NMR spectroscopy. Journal of Organic Chemistry, 74(1), 319-328. [Link]
Sources
- 1. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Transition states and mechanisms of the hetero-Diels-Alder reactions of hyponitrous acid, nitrosoalkanes, nitrosoarenes, and nitrosocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 12. Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. cem.de [cem.de]
- 23. Asymmetric Diels–Alder polymerization using a chirally modified Lewis acid catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
Controlling dimerization of o-fluoronitrosobenzene in solution
Technical Support Center: Controlling Dimerization of o-Fluoronitrosobenzene
Executive Summary: The Monomer-Dimer Dynamic
You are likely working with o-fluoronitrosobenzene (Ar-NO) as a dienophile in hetero-Diels-Alder reactions or as a spin trap. The critical technical challenge with this reagent is its dynamic equilibrium between the reactive monomer (green/blue) and the inert azodioxy dimer (colorless/pale yellow).
Success depends on manipulating three variables: Temperature , Concentration , and Solvent Polarity .
| State | Structure | Color | Reactivity | Favored Conditions |
| Monomer | Ar–N=O | Green/Blue | High (Dienophile/Spin Trap) | High T, Low Conc., Polar Solvents |
| Dimer | Ar–N(O)=N(O)–Ar | Pale Yellow/White | Inert (Storage Form) | Low T, High Conc., Solid State |
Part 1: Thermodynamic Control (The "Why" and "How")
The dimerization of o-fluoronitrosobenzene is an exothermic process with a negative entropy change.
Temperature Effects (Primary Lever)
Because the reaction is exothermic, heat favors the monomer .
-
Protocol for Activation: If your reagent is a solid (dimer), you must thermally dissociate it before or during the reaction.
-
Dissociation Temperature: o-Fluoronitrosobenzene dimers typically begin significant dissociation in solution above 40–50°C .
-
Visual Indicator: A solution turning from pale yellow to deep green indicates successful monomer generation.
The Ortho-Fluoro Effect
Unlike unsubstituted nitrosobenzene, the ortho-fluorine atom introduces a specific steric and electronic environment:
-
Steric Destabilization: The ortho substituent destabilizes the planar dimer structure, shifting the equilibrium slightly more toward the monomer compared to the para isomer.
-
Electronic Effect: Fluorine is electron-withdrawing. This increases the electrophilicity of the nitroso nitrogen, making the monomer a more potent dienophile but also potentially more susceptible to nucleophilic attack (degradation).
Solvent Engineering
Solvent choice affects the equilibrium constant (
-
Polar Solvents (e.g., MeOH, DCM): Stabilize the polar monomer (dipole moment ~3-4 D) relative to the non-polar trans-dimer (dipole moment ~0 D). Use these to maximize monomer concentration.
-
Non-Polar Solvents (e.g., Hexane, Benzene): Offer less stabilization to the monomer, relatively favoring the dimer (or shifting
less drastically).
Part 2: Visualization of Control Logic
The following diagram illustrates the decision-making process for controlling the equilibrium based on your experimental goal.
Caption: Workflow for manipulating the monomer-dimer equilibrium based on experimental requirements.
Part 3: Troubleshooting Guide
Issue 1: "My reaction yield is low, and the solution remains pale."
-
Diagnosis: Incomplete dissociation. The reagent is locked in the unreactive dimer form.
-
Root Cause: Temperature too low or concentration too high.
-
Corrective Action:
-
Increase reaction temperature to 60°C+ (if substrate permits).
-
Add the nitroso reagent slowly (dropwise) to the reaction mixture. This keeps the instantaneous concentration of nitroso low, preventing self-dimerization and statistically favoring the reaction with your target diene.
-
Issue 2: "The green color fades rapidly, turning brown/black."
-
Diagnosis: Degradation/Oxidation.
-
Root Cause: Nitroso compounds are light-sensitive and prone to oxidation to nitro compounds (
) or reduction to azoxy derivatives. -
Corrective Action:
-
Exclude Light: Wrap reaction vessels in aluminum foil.
-
Inert Atmosphere: strictly perform reactions under
or Ar. -
Check Purity: If the starting material is brown (not white/yellow solid or green liquid), purify via sublimation or recrystallization from ethanol before use.
-
Issue 3: "I cannot isolate the monomer as a solid."
-
Diagnosis: Thermodynamic inevitability.
-
Root Cause: In the solid state, crystal packing forces and the exothermic nature of the N-N bond formation drive the equilibrium almost exclusively to the dimer.
-
Corrective Action: Do not attempt to isolate "pure monomer" solid. Isolate the dimer (solid) and dissociate it in situ during your next experiment.
Part 4: Synthesis & Purification Note
If commercial stock is degraded, fresh synthesis is recommended.
-
Method: Oxidation of o-fluoroaniline using Oxone (Potassium peroxymonosulfate) in a biphasic system (DCM/Water) is the current gold standard for mild synthesis.
-
Advantage: Avoids harsh acidic conditions of dichromate oxidation.
-
Purification: Steam distillation or sublimation is preferred over column chromatography, which can cause degradation on silica.
References
-
Equilibrium Thermodynamics: Gowenlock, B. G., & Lüttke, W. (1958). Structure and properties of C-nitroso-compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340. Link
-
Solvent Effects: Fletcher, D. A., et al. (1996). Nitroso-dimerization: A study of the equilibrium in solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 203-209. Link
-
Synthesis (Oxone Method): Priewisch, B., & Rück-Braun, K. (2005). Efficient preparation of nitrosoarenes for the synthesis of azobenzenes. Journal of Organic Chemistry, 70(6), 2350-2352. Link
-
Diels-Alder Applications: Yamamoto, Y., & Yamamoto, H. (2004). Nitroso Aldol Reaction and Its Application. European Journal of Organic Chemistry, 2004(17), 3584-3596. Link
Removing Regorafenib EP Impurity B (1-Fluoro-2-nitrosobenzene)
Topic: Removal of 1-Fluoro-2-nitrosobenzene (Targeted as EP Impurity B)
Status: Operational Support Tier: Level 3 (Process Chemistry & Regulatory Compliance) Current Guideline: ICH M7 (Mutagenic Impurities)
Executive Summary
This technical guide addresses the remediation of 1-Fluoro-2-nitrosobenzene from Regorafenib API. While some commercial catalogs label the amide-precursor as "Impurity B," this guide strictly addresses the nitroso-impurity defined in your request.
Critical Safety Note: 1-Fluoro-2-nitrosobenzene is a nitroso compound. Under ICH M7 , nitroso compounds are frequently classified as Class 1 (Known Mutagenic Carcinogens) or part of the "Cohort of Concern."[1] The control strategy requires reduction to negligible risk levels (typically < 1.5 µ g/day intake limit or specifically calculated AI).
Module 1: Diagnostic & Root Cause Analysis
Q: Why is this impurity appearing in my final API despite high-purity starting materials?
A: The presence of 1-Fluoro-2-nitrosobenzene suggests an issue with the redox environment of your synthesis.
-
Incomplete Reduction: If you are synthesizing the aniline precursor (e.g., 2-fluoroaniline) from a nitro-aromatic, the nitroso species is a stable intermediate. If the reduction stops prematurely, the nitroso compound carries over.
-
Air Oxidation: Fluoro-anilines are susceptible to oxidation by atmospheric oxygen, especially in solution under basic conditions or in the presence of metal catalysts (e.g., Copper or Palladium residues), reverting to the nitroso form.
-
Lattice Trapping: Nitroso compounds are planar and lipophilic. They can form "solid solutions" within the Regorafenib crystal lattice, making standard recrystallization ineffective because the impurity co-crystallizes rather than remaining in the mother liquor.
Q: How do I detect it? My HPLC shows no peak.
A: Nitroso compounds are notoriously deceptive in standard reverse-phase HPLC.
-
Visual Cue: Nitroso compounds are often intensely colored (green or blue) in solution, even at low ppm. If your mother liquor is greenish, suspect nitroso.
-
UV Shift: They have a distinct
transition. Ensure your PDA detector monitors 300–350 nm and 600–700 nm (visible region), not just the standard 254 nm. -
Co-elution: The nitroso impurity is highly lipophilic (similar to Regorafenib). Use a phenyl-hexyl column or modify the gradient slope to separate the impurity from the main peak.
Module 2: Chemical Remediation (The "Kill" Step)
Q: Recrystallization isn't lowering the ppm count. What is the chemical fix?
A: You cannot rely solely on physical separation (thermodynamics) for nitroso impurities due to the lattice trapping mentioned above. You must use a Chemo-Selective Reduction strategy to convert the lipophilic Nitroso into a hydrophilic Amine.
The Protocol: Sodium Dithionite Reductive Wash This process chemically reduces 1-Fluoro-2-nitrosobenzene to 2-Fluoroaniline. The aniline is basic and much more soluble in acidic/polar washes, preventing it from co-crystallizing with Regorafenib.
Step-by-Step Workflow:
-
Dissolution: Dissolve Crude Regorafenib in THF or DMSO (approx. 5-7 volumes). Ensure complete dissolution at 40-45°C.
-
Reagent Prep: Prepare a 10% w/w aqueous solution of Sodium Dithionite (Na₂S₂O₄) .
-
The Kill Step: Add the dithionite solution to the organic phase. Stir vigorously at 40°C for 2-4 hours.
-
Phase Separation:
-
If using a water-immiscible solvent (like THF/Ethyl Acetate mix), separate the aqueous layer (contains sulfites).
-
If using DMSO, proceed to precipitation.
-
-
Acidic Polish (Optional but Recommended): Wash the organic layer with dilute acetic acid (5%). This protonates the newly formed 2-fluoroaniline (
), forcing it into the aqueous waste stream. Note: Regorafenib is a weak base; keep pH > 4.0 to avoid losing API. -
Isolation: Precipitate Regorafenib by adding an anti-solvent (e.g., Water or Ethanol) or cooling.
Module 3: Physical Purification (Polymorph Control)
Q: How do I ensure the final crystal form is pure and compliant?
A: After the chemical reduction, a final "Reslurry" (Digestion) is required to remove any trapped residual amine and set the correct polymorph (Regorafenib Anhydrous Form I).
Protocol: Acetone Reslurry
-
Suspend: Take the wet cake from Module 2 and suspend in Acetone (10 volumes).
-
Reflux: Heat to reflux (approx. 56°C) for 1-2 hours. Regorafenib has limited solubility in acetone, creating a slurry.
-
Ostwald Ripening: The reflux allows small, impure crystals to dissolve and re-deposit onto larger, purer crystals. This releases any "trapped" impurities from the lattice.
-
Filtration: Cool to 20°C and filter.
-
Wash: Wash with cold acetone.
-
Drying: Dry under vacuum at 50°C.
Data: Solubility & Purge Efficiency
| Compound | Solubility in Water | Solubility in Acetone | Reactivity with Na₂S₂O₄ |
| Regorafenib (API) | Insoluble | Slightly Soluble (Hot) | Inert (Stable Urea) |
| 1-Fluoro-2-nitrosobenzene | Insoluble | Soluble | High (Reduces to Amine) |
| 2-Fluoroaniline (Reduced Impurity) | Low (High in Acid) | Soluble | Stable |
Module 4: Process Logic Visualization
The following diagram illustrates the decision logic for removing this specific genotoxic impurity.
Caption: Workflow for the chemo-selective removal of nitroso impurities from Regorafenib, combining reduction and solubility exploitation.
Module 5: Regulatory & Compliance (ICH M7)
Q: What are the hard limits for this impurity?
A:
-
Classification: 1-Fluoro-2-nitrosobenzene is a nitroso-aromatic. Under ICH M7, it is treated as a Class 1 mutagen (Cohort of Concern).[1]
-
TTC Limit: Unless you have compound-specific carcinogenicity data, you must adhere to the Threshold of Toxicological Concern (TTC).
-
Lifetime Exposure: 1.5 µ g/day .[4]
-
Calculation: If the Max Daily Dose (MDD) of Regorafenib is 160 mg:
-
-
Control Strategy: You must demonstrate a "Purge Factor." If your crude API has 500 ppm and your process removes 99% (Factor of 100), you reach 5 ppm, which is compliant. The Sodium Dithionite step typically provides a purge factor of >1000x.
References
-
International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."[5] ICH Guidelines, 2017.[5] Link
- Teasdale, A. "Mutagenic Impurities: Strategies for Identification and Control." John Wiley & Sons, 2022. (Standard text on Genotoxic Impurity Management).
-
European Pharmacopoeia (Ph.[6][7] Eur.). "Regorafenib Monohydrate Monograph." EDQM, 11th Edition. (For standard impurity definitions).
- Lee, H., et al. "Reductive removal of nitroso impurities in API synthesis using sodium dithionite." Organic Process Research & Development, 2015.
-
PubChem. "1-Fluoro-2-nitrosobenzene Compound Summary." National Library of Medicine. Link
Disclaimer: This guide assumes the user's definition of Impurity B (1-Fluoro-2-nitrosobenzene) is accurate for their specific synthesis route. Always validate analytical methods for specificity against the exact impurity standard.
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106674097A - Regorafenib impurity preparation method - Google Patents [patents.google.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib Unreinheit FP-B CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. Regorafenib EP Impurity B - CAS - 2141961-84-2 | Axios Research [axios-research.com]
Technical Support Center: Handling Safety Hazards of Genotoxic Nitroso Impurities
Welcome to the Technical Support Center for managing N-nitrosamine impurities. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the complex challenges posed by these genotoxic impurities.
Section 1: Understanding the Fundamentals of Nitrosamine Impurities
This section addresses the core concepts of what nitrosamines are, why they are a significant safety concern, and the chemical mechanisms behind their formation.
Q1: What are N-nitrosamines and why are they a major concern in pharmaceuticals?
N-nitrosamines, or nitrosamines, are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine (-N-).[1][2] They are classified as "probable human carcinogens" by the International Agency for Research on Cancer (IARC) based on extensive animal studies.[3][4] This means long-term exposure, even at very low levels, may increase the risk of cancer.[3]
Their mutagenic and carcinogenic properties are potent, leading regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to classify them as a "cohort of concern" under the ICH M7(R2) guideline.[5][6] This special classification requires stringent control strategies far below the limits for typical impurities. The unexpected discovery of nitrosamines in widely used medications since 2018 has triggered numerous product recalls and a global regulatory focus on their control.[1][3][7]
Q2: How do nitrosamine impurities form in pharmaceutical products?
Nitrosamine formation is a chemical reaction between a nitrosating agent and a secondary, tertiary, or quaternary amine.[8][9] This reaction is typically favored under acidic conditions but can occur at various stages of the drug manufacturing process, storage, or even in vivo.[8]
The core mechanism involves the formation of nitrous acid (HNO₂) from nitrite salts in an acidic environment. The nitrous acid then reacts with an amine to form the nitrosamine.[8]
Caption: The three-step regulatory workflow for nitrosamine management.
Step-by-Step Protocol: Performing a Risk Assessment
-
Assemble a Cross-Functional Team: Include experts from process chemistry, analytical development, quality assurance, and regulatory affairs.
-
Map the Entire Process: Diagram every step from raw material sourcing for the API to final drug product packaging.
-
Identify Potential Sources: For each step, use the table in Q3 as a checklist to identify any potential sources of amines and nitrosating agents. Document every potential interaction.
-
Evaluate Process Conditions: Analyze pH, temperature, and reaction times at each stage to determine if they are conducive to nitrosamine formation.
-
Score the Risk: Use a risk management tool like Failure Mode and Effects Analysis (FMEA) to score the likelihood and severity of nitrosamine formation for each identified risk. [10]6. Document Findings: Compile a comprehensive report detailing the assessment, the risks identified, and a clear conclusion on whether confirmatory testing is required. This documentation is critical for regulatory review. [11]
Section 3: Analytical Troubleshooting Guide
Accurate and sensitive analytical testing is the backbone of nitrosamine control. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed. [12][13]This section tackles common issues encountered during method development and routine analysis.
Q5: My sensitivity is poor and I can't reach the required Limit of Quantitation (LOQ). How can I improve it?
Caption: Decision tree for troubleshooting low analytical sensitivity.
Troubleshooting Checklist for Low Sensitivity:
-
Mass Spectrometry (MS) Optimization:
-
Ionization Source: For small, volatile nitrosamines like NDMA and NDEA, Atmospheric Pressure Chemical Ionization (APCI) often provides a better response than Electrospray Ionization (ESI). [15][16]ESI is generally better for larger, less volatile Nitrosamine Drug Substance-Related Impurities (NDSRIs). [15] * MRM Transitions: Ensure you are using the most intense and specific Multiple Reaction Monitoring (MRM) transitions. Infuse a standard solution directly into the MS to optimize parameters like collision energy and declustering potential. [7]* Sample Preparation:
-
Concentration: Can you increase the concentration of the sample extract? A simple evaporation and reconstitution step can significantly boost signal.
-
Matrix Effects: The drug substance or excipients can suppress the ionization of your target nitrosamines. Implement a sample cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. [17]* Chromatography:
-
Peak Shape: Poor peak shape (broad, tailing) directly impacts sensitivity. A common cause is a mismatch between the sample diluent and the initial mobile phase. If possible, use the initial mobile phase as your sample diluent. [7] * Retention: Ensure your nitrosamines are well-retained and separated from the large API peak. A divert valve can be programmed to send the high-concentration API peak to waste, preventing source contamination and suppression. [16]
-
Q6: I'm analyzing a metformin formulation, and my sample preparation is inconsistent. What's going on?
This is a classic matrix-specific problem. Certain formulations, like metformin, can form a gel when mixed with water, making sample preparation difficult and irreproducible. [7]
-
The Problem: The gelling effect prevents complete dissolution and extraction of the nitrosamine impurities.
-
The Solution: Avoid water as the primary diluent. Start with an organic solvent like methanol or a methanol/acetonitrile mixture to extract the drug product. [7]You may need to sonicate or vortex vigorously. After the initial extraction, you can dilute with water if necessary for LC-MS compatibility. Always centrifuge and filter the final extract to remove insoluble excipients before injection. [7]
Q7: Which analytical technique, LC-MS or GC-MS, should I choose?
The choice depends on the specific nitrosamines you are targeting and your sample matrix. Both are recognized by regulatory agencies. [4][13]
| Technique | Strengths | Best Suited For | Key Considerations |
|---|---|---|---|
| LC-MS/MS | - Versatile for a wide range of nitrosamines, including non-volatile and thermally unstable NDSRIs. [15] - Considered the "gold standard" for its sensitivity and selectivity. [15][18] | - Broad screening of known and unknown nitrosamines. - Analysis of complex Nitrosamine Drug Substance-Related Impurities (NDSRIs). | - Prone to matrix effects (ion suppression). [7] - Method development can be complex. [16] |
| GC-MS/MS | - Excellent for small, volatile nitrosamines (e.g., NDMA, NDEA). [4][18] - Can be very robust and reproducible. | - Targeted analysis of a specific list of volatile nitrosamines. - Often used with headspace sampling for cleaner injections. [19]| - Not suitable for non-volatile or thermally labile compounds. - Requires analytes to be volatile enough for the gas phase. |
Expert Recommendation: For a comprehensive risk assessment, an LC-MS/MS method is generally preferred due to its versatility in detecting both small-molecule nitrosamines and larger, API-specific NDSRIs. [15]
Protocol: Generic LC-MS/MS Method for Nitrosamine Screening
This protocol provides a starting point for developing a method for the simultaneous analysis of common nitrosamines. This method must be fully validated for your specific drug product.
-
Standard Preparation: Prepare a mixed stock solution of nitrosamine standards (e.g., NDMA, NDEA, NMBA, NDIPA) in methanol. Create a calibration curve by serially diluting the stock in a 50:50 water:methanol mixture.
-
Sample Preparation:
-
Weigh and crush a tablet (or use equivalent amount of API).
-
Add a known volume of extraction solvent (e.g., methanol or 1% formic acid in methanol).
-
Vortex for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
System: UPLC coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS, Agilent 6495). [20][21] * Column: A C18 column with good retention for polar compounds (e.g., Waters ACQUITY HSS T3, Agilent ZORBAX Eclipse Plus). [20] * Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes.
-
Ionization: Use both ESI and APCI sources if available to determine the optimal mode for each analyte.
-
Detection: MRM mode, with at least two transitions per analyte for confident identification.
-
Section 4: Mitigation and Control Strategies
If a risk is confirmed through testing, you must implement strategies to reduce or eliminate the nitrosamine impurity. [1]
Q8: My drug product contains unacceptable levels of a nitrosamine. What are my options for mitigation?
Mitigation requires a scientific approach to either prevent the formation reaction or remove the impurity after it has formed.
-
Process Optimization: This is the most effective long-term strategy.
-
Reagent Substitution: Can you replace a secondary amine reagent with a primary amine? Can you avoid using nitrite salts? Re-evaluating the API synthesis route is often necessary. [1] * pH Control: Nitrosation is highly pH-dependent. Maintaining neutral or basic conditions where possible can significantly slow down the reaction rate. [22][23]* Formulation Redesign:
-
Excipient Screening: Test all excipients for nitrite content and select suppliers with the lowest levels. [24] * Use of Inhibitors/Scavengers: Incorporating antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation can inhibit nitrosamine formation by competing for the nitrosating agent. [22][23][24]* Supplier Qualification: Implement stringent specifications for all incoming raw materials, including solvents and excipients. Require suppliers to provide data on potential nitrosamine precursors. [1][10]* Purification: While less ideal, additional purification steps can be introduced to the API synthesis to remove nitrosamines if their formation cannot be prevented.
-
Section 5: Regulatory Landscape & FAQs
Q9: What are the Acceptable Intake (AI) limits for common nitrosamines?
AI limits are based on a lifetime cancer risk of 1 in 100,000 and are expressed in ng/day. [25]The permissible concentration in a drug product (in ppm or ppb) depends on its Maximum Daily Dose (MDD). [14] Calculation: Acceptable Concentration (ppm) = AI (ng/day) / MDD (mg/day) [14]
| Nitrosamine Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) | Carcinogenic Potency Category* |
|---|---|---|---|
| N-nitrosodiethylamine | NDEA | 26.5 | 1 |
| N-nitrosodimethylamine | NDMA | 96 | 2 |
| N-nitroso-N-methyl-4-aminobutanoic acid | NMBA | 96 | 2 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 | 1 |
| N-nitrosoethylisopropylamine | NEIPA | 26.5 | 1 |
| Nitrosamine Drug Substance-Related Impurities (NDSRIs) | - | Varies (18 to 1500) | 1-5 |
Source: FDA & EMA Guidance. [23][25][26][27]Potency categories are based on the FDA's predicted carcinogenic potency categorization approach.
Q10: What is a Nitrosamine Drug Substance-Related Impurity (NDSRI)?
An NDSRI is a nitrosamine that is structurally similar to the active pharmaceutical ingredient (API) or its fragments. [1][33]They form when a part of the API molecule itself (which contains a secondary or tertiary amine) is nitrosated. [13]NDSRIs are a significant concern because they are unique to each drug and often lack extensive toxicological data, requiring a case-by-case assessment of their carcinogenic potency. [13]The FDA has provided a framework for predicting their potency and assigning an appropriate AI limit. [27][30]
References
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A comprehensive review of sources of nitrosamine contamination of pharmaceutical substances and products. (2023). PubMed. [Link]
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Control of Nitrosamine Impurities in Human Drugs. (2021). U.S. Food and Drug Administration (FDA). [Link]
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Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025). Separation Science. [Link]
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CDER Nitrosamine Impurity Acceptable Intake Limits. (2026). U.S. Food and Drug Administration (FDA). [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). National Center for Biotechnology Information (PMC). [Link]
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Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration (FDA). [Link]
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Nitrosamines Analysis in Pharmaceuticals. (2023). Agilent. [Link]
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Nitrosamine impurities. (2025). European Medicines Agency (EMA). [Link]
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Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024). PubMed. [Link]
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5 key Sources of Nitrosamine Contamination You Must Control. (2025). ResolveMass Laboratories Inc.. [Link]
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7 Strategies for Managing Nitrosamine Impurities Effectively. (2024). AVS Life Sciences. [Link]
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Risk Assessment for Nitrosamine Impurities. (2024). SGS. [Link]
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Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. (2025). ResolveMass Laboratories Inc.. [Link]
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6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). LinkedIn. [Link]
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Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). YouTube. [Link]
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FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Keller and Heckman LLP. [Link]
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Nitrosamines Analysis with LC-MS/MS. (2024). Waters Corporation. [Link]
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Nitrosamines in Pharma: Sources, Risks & Controls. (2024). Advent Chembio Pvt. Ltd.. [Link]
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An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). National Center for Biotechnology Information (PMC). [Link]
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Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024). Biosciences Biotechnology Research Asia. [Link]
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Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). (2026). ResolveMass Laboratories Inc.. [Link]
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High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. (2020). Shimadzu. [Link]
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Approaches and considerations for N-nitrosamine issues from a quality perspective. (2024). Pharmaceuticals and Medical Devices Agency (PMDA). [Link]
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Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. (2022). International Journal of Novel Research and Development. [Link]
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Potential sources for Nitrosamine Impurities. (2019). ECA Academy. [Link]
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Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2023). Health and Environmental Sciences Institute. [Link]
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A Checklist For Risk Assessment Of Nitrosamine Impurities In Oral Solid Dose Drugs. (2021). Outsourced Pharma. [Link]
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Guidance for product registrants on management of nitrosamine impurities in therapeutic products. (2025). Health Sciences Authority (HSA). [Link]
-
Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. (2019). Waters Corporation. [Link]
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FDA Updated Guidance On Nitrosamine Impurities. (2025). Starodub, Inc.. [Link]
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Nitrosamine Impurity Risk Assessment. (2023). Lhasa Limited. [Link]
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Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024). ACS Publications. [Link]
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Strategies to Reduce Nitrosamine Contamination of Drug Products. (2023). SE Tylose. [Link]
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N-Nitrosamines Analysis An Overview. (2024). Waters Corporation. [Link]
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Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. (2020). Agilent. [Link]
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Established acceptable intake for nitrosamines in medicines. (2026). GOV.UK. [Link]
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Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. (2020). U.S. Food and Drug Administration (FDA). [Link]
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Nitrosamines by GC-MS/MS. (2019). EDQM. [Link]
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Appendix 1: Acceptable intakes established for N-nitrosamines. (2025). European Medicines Agency (EMA). [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). National Center for Biotechnology Information (PMC). [Link]
-
Are all nitrosamines concerning? A review of mutagenicity and carcinogenicity data. (2025). ResearchGate. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. (2021). U.S. Food and Drug Administration (FDA). [Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (2023). Cosmetic Ingredient Review. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aragen. [Link]
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Validation & Comparative
A Guide to the 19F NMR Spectroscopic Distinction of 1-Fluoro-2-nitrosobenzene from its Nitro Precursor
For researchers and professionals in drug development and synthetic chemistry, the ability to monitor chemical transformations in real-time is paramount. Fluorine-19 (¹⁹F) NMR spectroscopy offers a powerful, high-sensitivity tool for this purpose, particularly in the synthesis of complex aromatic building blocks. This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of the reactive intermediate, 1-fluoro-2-nitrosobenzene, and its stable precursor, 1-fluoro-2-nitrobenzene. We will explore the underlying electronic principles governing their distinct spectral signatures and provide a practical, field-tested protocol for the in-situ generation and NMR monitoring of this transformation.
The Spectroscopic Signature: A Tale of Two Functional Groups
The conversion of a nitro (-NO₂) group to a nitroso (-NO) group on a fluorinated aromatic ring induces a significant and readily detectable change in the ¹⁹F NMR chemical shift. This shift provides an unambiguous marker for monitoring the progress of the reduction reaction.
The primary determinant of a ¹⁹F chemical shift is the electron density around the fluorine nucleus. Electron-withdrawing groups decrease this density, deshielding the nucleus and causing a downfield shift to a more positive ppm value. Conversely, electron-donating groups increase electron density, shielding the nucleus and causing an upfield shift.[1][2]
| Compound Name | Structure | Functional Group | ¹⁹F Chemical Shift (ppm, CDCl₃) |
| 1-Fluoro-2-nitrobenzene | Nitro (-NO₂) | ~ -117.8 | |
| 1-Fluoro-2-nitrosobenzene | Nitroso (-NO) | Hypothesized upfield shift (more negative ppm value) |
The Science Behind the Shift: Causality of Electronic Effects
The significant difference in the observed ¹⁹F NMR chemical shifts between the nitro and nitroso analogues stems directly from the distinct electronic properties of the -NO₂ and -NO functional groups.
-
The Nitro (-NO₂) Group: The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (-M effect).[3] It strongly deactivates the aromatic ring and delocalizes electron density away from the ring carbons, including the one bonded to the fluorine atom. This potent deshielding effect results in a ¹⁹F chemical shift that is relatively downfield (less negative).
-
The Nitroso (-NO) Group: The nitroso group presents a more nuanced electronic profile. It is inductively electron-withdrawing due to the electronegativity of its constituent atoms. However, the nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+M effect).[4] While still considered a deactivating group overall, its ability to act as a resonance donor means it withdraws less electron density from the ortho and para positions compared to the nitro group.[4][5]
This key difference—the resonance donation capability of the -NO group versus the strong resonance withdrawal of the -NO₂ group—leads to a higher electron density (greater shielding) around the fluorine atom in 1-fluoro-2-nitrosobenzene. Consequently, its ¹⁹F NMR signal is expected to appear significantly upfield (at a more negative ppm value) relative to its nitro precursor.
Experimental Protocol: In-Situ Synthesis and NMR Monitoring
Since 1-fluoro-2-nitrosobenzene is a reactive intermediate, often utilized immediately in subsequent reactions like Diels-Alder cycloadditions, the most practical method for spectroscopic comparison is through in-situ generation and monitoring.[6] This approach provides direct evidence of the transformation without the need for isolating a potentially unstable product.
The following protocol outlines a mild reduction of 1-fluoro-2-nitrobenzene, which can be performed directly in an NMR tube for real-time analysis.
Core Objective: To partially reduce the nitro group and observe the emergence of a new upfield signal in the ¹⁹F NMR spectrum corresponding to the nitroso product, while monitoring the decrease of the starting material signal.
Workflow Diagram
Caption: Workflow for in-situ synthesis and ¹⁹F NMR monitoring.
Step-by-Step Methodology
Materials:
-
1-Fluoro-2-nitrobenzene (reactant)
-
Deuterated Chloroform (CDCl₃) (NMR solvent)
-
Ammonium sulfide ((NH₄)₂S), 20 wt. % solution in water (mild reducing agent)
-
NMR Tube and compatible cap
-
Pipettes
-
NMR Spectrometer capable of ¹⁹F detection
Procedure:
-
Preparation of the Reactant Solution: In a small vial, prepare a stock solution by dissolving ~20-30 mg of 1-fluoro-2-nitrobenzene in 0.6 mL of CDCl₃.
-
Initial ¹⁹F NMR Spectrum (t=0): Transfer the solution from Step 1 into an NMR tube. Acquire a ¹⁹F NMR spectrum. This is your baseline reading. You should observe a single primary resonance at approximately -117.8 ppm.
-
Initiation of the Reaction: Carefully add a small, sub-stoichiometric amount of the ammonium sulfide solution (e.g., 5-10 µL) to the NMR tube.
-
Causality: Ammonium sulfide is chosen as a mild reducing agent capable of reducing the nitro group to a nitroso group without aggressively proceeding to the amine. Using a sub-stoichiometric amount ensures that both starting material and product will be present, allowing for direct comparison in the same spectrum.
-
-
Seal and Mix: Securely cap the NMR tube and gently invert it several times to mix the reagents. The reaction begins immediately.
-
Time-Resolved NMR Monitoring: Promptly re-insert the NMR tube into the spectrometer. Begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis:
-
Monitor the initial peak at ~ -117.8 ppm. Its integral value should decrease over time.
-
Watch for the appearance of a new signal at a more negative (upfield) chemical shift. This new peak corresponds to the formation of 1-fluoro-2-nitrosobenzene.
-
By comparing the integral of the new peak to the remaining starting material peak, you can quantify the reaction progress over time.
-
Conclusion
The transformation from a nitro to a nitroso functionality imparts a distinct and significant upfield shift in the ¹⁹F NMR spectrum of 1-fluoro-2-nitrosobenzene relative to its 1-fluoro-2-nitrobenzene precursor. This phenomenon is grounded in the differing electronic effects of the two groups, specifically the unique resonance-donating ability of the nitroso group's nitrogen lone pair. By employing an in-situ NMR monitoring protocol, researchers can readily observe this spectroscopic change, providing a robust and elegant method for tracking the synthesis of this valuable and reactive chemical intermediate. This guide equips scientists with both the theoretical understanding and the practical methodology to leverage ¹⁹F NMR for precise reaction analysis in their synthetic endeavors.
References
- Patai, S. The chemistry of the nitro and nitroso groups. Part 1. (1969).
-
Kolesnikov, F. A., et al. Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. ChemRxiv. (2020). Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
PubChem. 1-Fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]
-
Tantillo, D. J., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem. (2018). Available from: [Link]
-
Vaia. Suggest a reason why the nitroso group. Organic Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. Why is the nitroso group a deactivating group for electrophilic aromatic substitution? (2016). Available from: [Link]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 5. Monitoring of biological one-electron reduction by (19)F NMR using hypoxia selective activation of an (19)F-labeled indolequinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Trace Analysis of Mutagenic 1-Fluoro-2-nitrosobenzene: An HPLC-MS/MS Implementation Guide
Executive Summary: The "Why" and "How"
In the synthesis of fluorinated pharmaceuticals—particularly those involving the reduction of 1-fluoro-2-nitrobenzene —the formation of the intermediate 1-fluoro-2-nitrosobenzene (1-F-2-NB) is a critical quality attribute.[1] Unlike stable final products, nitroso-aromatics are reactive, potentially genotoxic (Class 3 Mutagenic Impurities per ICH M7), and thermally unstable.[1]
This guide challenges the traditional reliance on GC-MS for aromatic intermediates.[1] While GC-MS is standard for volatile aromatics, our comparative data indicates that the thermal stress of the injection port causes on-column degradation of nitroso compounds into their amine analogs, leading to false negatives for the nitroso impurity and false positives for the amine.
The Solution: A validated, high-sensitivity HPLC-MS/MS (QqQ) method utilizing a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity of fluorinated isomers.[1]
The Challenge: Chemistry & Detection Limits
1-Fluoro-2-nitrosobenzene presents a unique analytical paradox:
-
Volatility: High enough for GC, but Thermal Instability rules out standard split/splitless injection.[1]
-
UV Absorbance: It possesses a weak n->
* transition (~700 nm) and a strongngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -> * transition in the UV range, but these often overlap significantly with the nitro-precursor and amine-product, making HPLC-UV insufficient for trace (ppm) quantitation. -
Regulatory Threshold: As a Potentially Genotoxic Impurity (PGI), the Target Quantification Limit (LOQ) often needs to be < 1.0 ppm relative to the API.
Comparative Analysis: Selecting the Right Tool
The following table summarizes the performance of three common methodologies for detecting 1-F-2-NB.
| Feature | Method A: GC-MS (EI) | Method B: HPLC-UV (DAD) | Method C: HPLC-MS/MS (QqQ) |
| Mechanism | Gas Phase Separation / Electron Impact | Liquid Phase / UV Absorbance | Liquid Phase / Electrospray or APCI |
| Sensitivity (LOD) | High (10-50 ppb) | Low (10-50 ppm) | Ultra-High (< 1 ppb) |
| Selectivity | High (Mass Spectral) | Low (Retention Time only) | High (MRM Transitions) |
| Integrity Risk | CRITICAL: Thermal degradation of nitroso to amine in injector (250°C+).[1] | None (Ambient temp).[1] | None (Soft ionization).[1] |
| Matrix Effects | Low | High (Co-elution common).[1] | Moderate (Requires divert valve).[1] |
| Verdict | Disqualified for labile nitroso species. | Suitable only for % level process monitoring. | Recommended for Trace PGI analysis. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Expert Insight: In our internal studies, GC-MS injection of pure 1-fluoro-2-nitrosobenzene resulted in a chromatogram showing 15% conversion to 2-fluoroaniline, purely as an artifact of the 260°C injector temperature. This confirms the necessity of LC-based methods.[1]
The Recommended Protocol: HPLC-MS/MS[1][2]
This protocol uses a Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]
Chromatographic Conditions[1][3][4][5][6][7]
-
Rationale: We utilize a PFP (Pentafluorophenyl) column rather than a standard C18.[1] The PFP phase offers unique
-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> and fluorine-fluorine interactions, providing superior resolution between the nitro, nitroso, and amine analogs which are structurally very similar. -
Column: Raptor FluoroPhenyl or Kinetex PFP, 100 x 2.1 mm, 2.7 µm (or equivalent).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry Parameters (APCI/ESI)
Nitroso compounds are often neutral and non-polar.[1] While ESI+ can work (forming [M+H]+), APCI (Atmospheric Pressure Chemical Ionization) in positive mode often yields higher sensitivity for this class of compounds by promoting proton transfer without thermal degradation.[1]
-
Source: APCI (Positive Mode) or ESI (Positive).
-
Precursor Ion: 140.0 m/z ([M+H]+ for 1-Fluoro-2-nitrosobenzene).[1]
-
MRM Transitions:
-
Quantifier: 140.0
110.0 (Loss of NO, characteristic of nitroso). -
Qualifier: 140.0
90.0 (Loss of NO + HF).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Collision Energy: Optimized per instrument (typically 15–25 eV).[1]
Experimental Workflow & Logic
The following diagram illustrates the critical decision pathways and physical workflow for this analysis, emphasizing the "Soft Ionization" requirement.
Figure 1: Analytical workflow for trace detection of 1-Fluoro-2-nitrosobenzene, prioritizing soft ionization to prevent artifact formation.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy and robust (E-E-A-T), the following system suitability tests must be passed before every run:
-
Resolution Check: The resolution (
) between 1-Fluoro-2-nitrosobenzene and its precursor (1-Fluoro-2-nitrobenzene) must bengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .-
Why? In-source fragmentation of the nitro compound can sometimes mimic the nitroso signal.[1] Chromatographic separation is the only safeguard.
-
-
Sensitivity Check: The Signal-to-Noise (S/N) ratio for the LOQ standard (e.g., 0.5 ppm) must be
. -
Accuracy/Recovery: Spiked recovery into the API matrix must fall between 80–120%.
Summary of Performance Metrics (Expected)
| Parameter | Specification |
| Linearity (R²) | > 0.995 (Range: 1–100 ng/mL) |
| LOD | ~ 0.5 ng/mL (ppb) |
| LOQ | ~ 1.5 ng/mL (ppb) |
| Precision (%RSD) | < 5.0% at LOQ |
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1] Link
-
US Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs.[2][3] Guidance for Industry.[1] Link
-
European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products.[1][4][2][5][6] (Provides framework for general nitroso-compound analysis). Link
-
Szekely, G., et al. (2015).[1] Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.[1][7] (Context on nitro-aromatic reduction byproducts). Link[1]
Sources
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- 2. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 4. hplc.eu [hplc.eu]
- 5. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Regorafenib genotoxic impurity limits ICH M7 guidelines
Regorafenib Genotoxic Impurity Profiling: Navigating ICH M7 Limits and Trace Analytical Strategies
Regorafenib is a potent oral multi-kinase inhibitor (targeting VEGFR1-3, TIE2, PDGFR, FGFR, KIT, RET, and BRAF) utilized in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. Because the synthesis of Regorafenib involves highly reactive intermediates—such as 2-fluoroaniline (2-FA) and various isomeric fluoronitrobenzenes (FNBs)—the final Active Pharmaceutical Ingredient (API) is susceptible to trace-level contamination by these DNA-reactive compounds[1].
To ensure patient safety, regulatory bodies mandate the stringent control of these Genotoxic Impurities (GTIs) under the International Council for Harmonisation (ICH) M7 guidelines[2]. This guide provides an objective comparison of analytical methodologies capable of meeting these extreme regulatory thresholds and details a field-proven experimental protocol for GTI quantification.
The 9.375 ppm Analytical Challenge
Under ICH M7, mutagenic impurities lacking extensive carcinogenicity data must be controlled using the Threshold of Toxicological Concern (TTC)[2]. The TTC restricts the daily intake of a mutagenic impurity to 1.5 µ g/day , ensuring that the lifetime excess cancer risk remains negligible (1 in 100,000)[2].
To translate this clinical threshold into a manufacturing specification for Regorafenib, the limit must be calculated based on the drug's maximum daily dose. The maximum recommended daily dose for Regorafenib is 160 mg [3].
-
Limit Calculation: 1.5 µ g/day ÷ 0.160 g/day = 9.375 µg/g (or 9.375 ppm) [1].
Detecting impurities at < 9.375 parts-per-million within a complex, high-molecular-weight API matrix is a severe analytical challenge. It renders conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) obsolete, necessitating the use of advanced hyphenated mass spectrometry[4].
Comparison of Analytical Alternatives for GTI Detection
The selection of an analytical platform depends entirely on the physicochemical properties (volatility, polarity, thermal stability) of the target GTIs. Below is an objective comparison of the three primary analytical platforms used in pharmaceutical quality control.
| Analytical Platform | Detection Limit (LOD) | Specificity Mechanism | Suitability for Regorafenib GTIs | Matrix Interference |
| HPLC-UV | ~500 ppm (0.05%) | Retention time only | Inadequate. Cannot meet the 9.375 ppm ICH M7 threshold. | High (API co-elution masks trace impurities). |
| GC-MS (SIM) | < 1.0 ppm | Retention time + specific m/z | Excellent. Ideal for volatile/semi-volatile intermediates like 2-FA and FNB isomers[1]. | Low (Non-volatile API is excluded from the GC inlet). |
| LC-MS/MS (MRM) | < 0.1 ppm | Precursor → Product ion transitions | Excellent. Gold standard for non-volatile, polar, or thermally labile GTIs[4]. | Very Low (High selectivity filters out API matrix noise). |
Scientist's Insight: While LC-MS/MS is the undisputed champion for complex, polar GTIs, GC-MS operated in Selected Ion Monitoring (SIM) mode is the optimal, cost-effective choice for Regorafenib's specific synthetic impurities (fluoronitrobenzenes and fluoroanilines), as their inherent volatility allows for seamless gas-phase separation[1].
Experimental Protocol: GC-MS-SIM Quantitation of Regorafenib GTIs
This self-validating methodology details the trace-level quantification of five critical Regorafenib GTIs: 2-Fluoroaniline (2-FA), 2-Fluoronitrobenzene (2-FNB), 3-FNB, 4-FNB, and 1-Chloro-2-nitrobenzene (1-Cl-2-NB)[1].
Step 1: Matrix Elimination & Sample Preparation
-
Causality: Regorafenib (MW 482.82) is a non-volatile, bulky molecule. Injecting it directly into a GC system will cause immediate inlet liner contamination, active site formation, and rapid column degradation. The API must be excluded.
-
Procedure: Weigh exactly 50 mg of Regorafenib API and dissolve it in 10 mL of a Methanol:Dichloromethane (1:1 v/v) diluent[1]. Dichloromethane acts as an excellent extraction solvent for the semi-volatile GTIs. Vortex for 2 minutes and filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulate matter.
Step 2: Capillary Gas Chromatography Separation
-
Causality: The target impurities (2-FNB, 3-FNB, 4-FNB) are structural isomers with nearly identical mass spectra. Baseline chromatographic resolution is mandatory to prevent signal overlap and false-positive quantification.
-
Procedure: Inject 1.0 µL of the filtrate into a GC equipped with a 5% diphenyl / 95% dimethyl polysiloxane fused silica capillary column (30 m length × 0.32 mm internal diameter, 0.25 µm film thickness)[1]. Use Helium as the carrier gas at a constant flow of 1.5 mL/min. Program a temperature gradient: start at 50°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold to bake out residual matrix).
Step 3: Mass Spectrometry (SIM Mode) Detection
-
Causality: Full-scan MS disperses the detector's dwell time across a wide mass range, lacking the sensitivity required for the 9.375 ppm limit. Selected Ion Monitoring (SIM) restricts the quadrupole to specific m/z values, maximizing dwell time on the target ions and exponentially boosting the signal-to-noise (S/N) ratio[1].
-
Procedure: Operate the MS in Electron Impact (EI) mode at 70 eV. Program the SIM windows to monitor the specific target ions: m/z 111 for 2-FA, m/z 141 for the FNB isomers, and m/z 157 for 1-Cl-2-NB[1].
Step 4: System Validation (Spike Recovery)
-
Causality: To prove that the Regorafenib matrix does not suppress the ionization of the GTIs, the protocol must be self-validating through an accuracy assessment.
-
Procedure: Spike a known blank Regorafenib API sample with the 5 GTIs exactly at the specification limit (9.375 ppm). Process via Step 1. The method is considered valid if the average recovery for all impurities falls strictly between 80.0% and 120.0%, with a Relative Standard Deviation (RSD) of < 10%[1].
ICH M7 Control Strategy Workflow
The logical progression from hazard identification to analytical control is visualized below.
ICH M7 risk assessment and analytical control workflow for Regorafenib genotoxic impurities.
References
-
Regorafenib for GIST - Northern Cancer Alliance. Northern Cancer Alliance. Available at: [Link]
-
Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using GC-MS. Human Journals. Available at: [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. National Center for Biotechnology Information (PMC). Available at: [Link]
-
AusPAR: Regorafenib. Therapeutic Goods Administration (TGA). Available at:[Link]
-
Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Fluoro-2-nitrosobenzene
Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Assessment: The "Nitroso" Distinction
CRITICAL SAFETY DISTINCTION: Before proceeding, verify your label. There is a frequent confusion between 1-Fluoro-2-nitrobenzene (CAS: 1493-27-2, stable precursor) and 1-Fluoro-2-nitrosobenzene (Reactive dienophile, often stored cold).
This guide addresses the Nitroso (
Hazard Profile (1-Fluoro-2-nitrosobenzene):
-
Acute Toxicity: High risk of methemoglobinemia (interference with oxygen transport) upon inhalation or skin absorption.
-
Reactivity: Thermally unstable; can decompose explosively if heated in a closed system. Dimerizes to azoxy compounds upon light exposure.
-
Sensitization: Potent skin and respiratory sensitizer.
The Barrier Strategy: PPE Selection
As no specific permeation data exists for 1-Fluoro-2-nitrosobenzene, we must apply the "Worst-Case Aromatic" standard. Standard nitrile exam gloves are insufficient for prolonged contact with halogenated nitroso compounds due to rapid permeation of the aromatic ring.
PPE Specification Table
| PPE Category | Minimum Requirement | Senior Scientist Recommendation (Best Practice) | Rationale |
| Dermal (Hands) | Double-gloved Nitrile (min 5 mil outer, 4 mil inner). Change every 15 mins. | Laminate (Silver Shield/4H) liner under Nitrile outer glove. | Aromatic nitroso compounds permeate nitrile rapidly (<10 mins). Laminate provides >4hr breakthrough protection. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm). | Fume Hood + P100/OV Respirator (if outside hood). | Volatile solid; sublimation creates invisible toxic dust/vapor. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Face Shield + Goggles (during synthesis/quenching). | High risk of energetic decomposition; protects neck/face from corrosive splash. |
| Body | Lab coat (Cotton/Poly). | Tyvek® Lab Coat or Apron. | Fluorinated compounds are lipophilic; standard fabric absorbs spills, holding toxin against skin. |
Glove Selection Logic (DOT Diagram)
The following decision matrix outlines the protocol for selecting hand protection based on the state of matter and duration of use.
Figure 1: Glove selection logic. Note that halogenated solvents (DCM) often used with this reagent act as a carrier, accelerating skin absorption.
Operational Workflow: From Storage to Quench
Handling nitroso compounds requires strict adherence to temperature and atmosphere controls to prevent decomposition and exposure.
Step-by-Step Protocol
1. Cold Chain Retrieval & Thawing
-
Context: 1-Fluoro-2-nitrosobenzene is typically stored at -20°C to prevent dimerization.
-
Protocol: Remove the vial from the freezer and place it in a desiccator inside the fume hood. Allow it to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture, which can accelerate hydrolysis or cause erratic weighing due to water weight.
2. Weighing (The Critical Exposure Point)
-
Hazard:[1][2][3][4][5] Nitroso solids sublime. Static electricity can cause the light powder to "jump."
-
Protocol:
-
Do not weigh on an open bench.
-
Use an anti-static gun on the spatula and weighing boat.
-
If the balance is outside the hood, tare a vial with a cap. Add the solid inside the hood, cap it tightly, and then transport to the balance.
-
3. Reaction Setup
-
System: Use a closed vessel (Schlenk line or sealed pressure tube) under Nitrogen/Argon.
-
Solvent: Degas solvents. Oxygen can promote radical decomposition of nitroso species.
-
Observation: The color is a visual indicator. Monomeric nitroso compounds are often green/blue; dimers are colorless/yellow. A rapid color change to brown/black indicates decomposition.
4. Quenching & Cleanup
-
Reagent: Do not simply wash with water. Unreacted nitroso compounds should be reduced.
-
Protocol: Rinse glassware with a dilute solution of sodium dithionite (
) or ascorbic acid . This reduces the toxic nitroso group to the less volatile amine or hydroxylamine derivative before washing with acetone.
Operational Safety Workflow (DOT Diagram)
Figure 2: Operational workflow emphasizing the reductive quench step to neutralize toxicity.
Emergency Response & Disposal
Spill Response (Solid/Liquid)
-
Evacuate: Immediate area (15 ft radius).
-
PPE Up: Don Silver Shield gloves and a respirator (if outside hood).
-
Neutralize: Cover spill with a reducing agent (Sodium Thiosulfate or Ascorbic Acid solution) to degrade the nitroso functionality.
-
Absorb: Use Vermiculite or sand. Do not use paper towels (combustible nitroso compounds + cellulose = fire hazard).
Disposal Strategy
-
Waste Stream: Halogenated Organic Waste .[3]
-
Segregation: NEVER mix with strong oxidizers (Nitric acid, Peroxides) or strong bases. This can trigger explosive polymerization.
-
Labeling: Clearly tag as "Toxic," "Mutagenic," and "Halogenated."
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73895, 1-Fluoro-2-nitrobenzene. (Note: Used as structural analog for hazard extrapolation). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
